molecular formula C9H7BrN2O2 B1367711 Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 886361-98-4

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1367711
CAS No.: 886361-98-4
M. Wt: 255.07 g/mol
InChI Key: UZGCHIJIFAKVNH-UHFFFAOYSA-N
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Description

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCHIJIFAKVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585926
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-98-4
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4) is a high-value heterocyclic building block extensively utilized in medicinal chemistry.[1][2] As a halogenated derivative of the privileged imidazo[1,2-a]pyridine scaffold, it serves as a critical bifurcation point for divergent synthesis. The C-3 bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), while the C-6 methyl ester offers an orthogonal site for hydrolysis and subsequent amidation. This dual-functional nature makes it indispensable in the discovery of kinase inhibitors (e.g., PI3K, p38 MAP kinase), GABA receptor ligands, and anti-infective agents (specifically anti-tuberculars).

Identity & Physicochemical Profile[1][2][3][4]

The precise identification of this compound is critical due to the existence of multiple positional isomers (e.g., 2-bromo or 8-bromo variants).

Parameter Technical Specification
Chemical Name This compound
CAS Number 886361-98-4
Molecular Formula C

H

BrN

O

Molecular Weight 255.07 g/mol
Exact Mass 253.9691 Da
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES COC(=O)C1=CN2C(=NC=C2Br)C=C1
InChI Key UZGCHIJIFAKVNH-UHFFFAOYSA-N
Storage 2–8°C, Hygroscopic (Store under inert atmosphere)

Synthesis & Methodology

Core Directive: The synthesis of CAS 886361-98-4 is most efficiently achieved via the electrophilic aromatic substitution (bromination) of the parent heterocycle, Methyl imidazo[1,2-a]pyridine-6-carboxylate.

Reaction Mechanism

The imidazo[1,2-a]pyridine ring system is electron-rich at the C-3 position due to the resonance contribution from the bridgehead nitrogen. Treatment with N-bromosuccinimide (NBS) results in highly regioselective bromination at C-3.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes a starting scale of 10 mmol.

Reagents:

  • Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize before use to remove HBr traces.

  • Acetonitrile (MeCN) or Dichloromethane (DCM) – Anhydrous.

Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.76 g, 10 mmol) and MeCN (20 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to control the exotherm and prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Workup: Dilute with EtOAc (50 mL) and wash with saturated NaHCO

    
     (2 x 30 mL) to remove succinimide and residual acid. Wash with brine (30 mL).
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from EtOH or purify via silica gel chromatography (Gradient: 0
    
    
    40% EtOAc in Hexanes).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Methyl imidazo[1,2-a] pyridine-6-carboxylate Reagent Add NBS (1.05 eq) Solvent: MeCN Temp: 0°C to RT Start->Reagent Reaction Reaction Progress (2-4 Hours) Monitor: LC-MS Reagent->Reaction Workup Workup: EtOAc Dilution NaHCO3 Wash Reaction->Workup Product Target: Methyl 3-bromoimidazo [1,2-a]pyridine-6-carboxylate Workup->Product

Figure 1: Step-wise synthesis workflow for the regioselective bromination of the imidazo[1,2-a]pyridine core.

Functionalization & Reactivity Profile

The value of CAS 886361-98-4 lies in its orthogonal reactivity. It allows for "Scaffold Hopping" strategies where the core is elaborated in two distinct directions.

C-3 Reactivity (Suzuki-Miyaura Coupling)

The C-3 bromine is highly reactive toward Pd-catalyzed cross-coupling. This is the primary method for installing aryl or heteroaryl groups to expand the pharmacophore.

  • Catalyst System: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    are standard.
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Solvent: Dioxane/Water or DMF.

C-6 Reactivity (Hydrolysis & Amidation)

The methyl ester at C-6 is stable to the C-3 coupling conditions but can be selectively hydrolyzed using LiOH in THF/Water. The resulting carboxylic acid is then coupled with amines to generate amide libraries, often targeting the ATP-binding pocket of kinases.

Reactivity Map

ReactivityMap cluster_C3 C-3 Functionalization (Bromine) cluster_C6 C-6 Functionalization (Ester) Core Methyl 3-bromoimidazo [1,2-a]pyridine-6-carboxylate (CAS 886361-98-4) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Pd(0) cycle Stille Stille Coupling (Ar-SnBu3, Pd cat.) Core->Stille Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Saponification DirectArylation C-H Arylation (Direct Heteroarylation) Amidation Amide Coupling (R-NH2, HATU) Hydrolysis->Amidation Library Gen.

Figure 2: Orthogonal reactivity map demonstrating the divergent synthesis potential at C-3 and C-6 positions.

Applications in Drug Development

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a bioisostere of the purine ring system found in ATP. Derivatives synthesized from CAS 886361-98-4 have shown potency against:

  • PI3K (Phosphoinositide 3-kinase): C-3 aryl substitutions often interact with the hinge region of the kinase.

  • p38 MAP Kinase: Amide derivatives at C-6 are frequently explored for anti-inflammatory properties.[3]

Anti-Tubercular Agents

Recent studies have highlighted imidazo[1,2-a]pyridine-3-carboxylates and their derivatives as potent inhibitors of Mycobacterium tuberculosis. The 3-bromo intermediate is crucial for synthesizing libraries to optimize lipophilicity (LogP) and cell wall penetration.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The compound is an organohalide and should be treated as a potential alkylating agent.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Bagdi, A. K., et al. (2020). Recent Advances in the C-3 Functionalization of Imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • Goel, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry / PMC. [Link]

  • Beilstein J. Org. Chem. (2021).[4][3][5][6][7] HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. [Link][8]

Sources

Technical Whitepaper: Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate as a Versatile Scaffold

[1]

Executive Summary

This compound (CAS: 886361-98-4 ) is a bifunctional heterocyclic scaffold widely utilized in drug discovery.[1][2] Its value lies in its orthogonal reactivity: the C-3 bromide serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), while the C-6 methyl ester provides a site for derivatization into amides, acids, or alcohols. This "privileged structure" is frequently observed in kinase inhibitors (e.g., p38

Part 1: Structural Identity & Physicochemical Profile[1]

The compound features a fused 6,5-bicyclic system. The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) create a planar, electron-deficient aromatic system. The bromine atom at C-3 is strategically positioned for regioselective functionalization.[1]

Key Data Table[1][2][3][4][5][6]
PropertySpecification
Chemical Name This compound
CAS Number 886361-98-4
Molecular Formula C

H

BrN

O

Molecular Weight 255.07 g/mol
Melting Point 162–163 °C
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine nitrogen)
SMILES COC(=O)c1ccc2n(c1)cc(Br)n2
Structural Nuances[1][2][3][4][6][9][10][11][12]
  • Electronic Character: The imidazo[1,2-a]pyridine ring is

    
    -excessive at C-3, making it highly susceptible to electrophilic aromatic substitution (e.g., bromination). Conversely, the pyridine ring (C-5 to C-8) is 
    
    
    -deficient, especially with the electron-withdrawing ester at C-6.[1]
  • Regiochemistry: The C-3 position is the most nucleophilic site on the parent scaffold, allowing for high regioselectivity during the bromination step without affecting the pyridine ring.

Part 2: Synthetic Routes

The synthesis is a robust, two-step protocol starting from commercially available methyl 6-aminonicotinate.[1] This route is scalable and avoids the use of expensive transition metals in the ring-forming stage.[1]

Synthesis Diagram[1][2][3][4][6][13][14]

SynthesisStartMethyl 6-aminonicotinate(CAS: 36052-24-1)Step1Cyclization(Chloroacetaldehyde, NaHCO3)Start->Step1InterMethyl imidazo[1,2-a]pyridine-6-carboxylateStep1->InterStep2Bromination(NBS, Acetonitrile)Inter->Step2ProductMethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylateStep2->Product

Figure 1: Two-step synthesis pathway from methyl 6-aminonicotinate. The cyclization forms the fused ring system, followed by regioselective bromination at C-3.

Detailed Mechanism[1]
  • Hantzsch-type Cyclization: The exocyclic amine of methyl 6-aminonicotinate attacks the aldehyde of chloroacetaldehyde (or its diethyl acetal equivalent). Subsequent alkylation at the ring nitrogen (N1) and dehydration closes the imidazole ring.

  • Electrophilic Bromination: N-Bromosuccinimide (NBS) provides a source of electrophilic bromine (

    
    ). The electron-rich C-3 position attacks the electrophile.[1] The electron-withdrawing ester at C-6 deactivates the pyridine ring, preventing over-bromination at C-5 or C-8.[1]
    

Part 3: Reactivity & Functionalization[1]

This scaffold acts as a divergence point in library synthesis. The C-3 bromide and C-6 ester allow for "orthogonal" modification—meaning one group can be reacted without affecting the other.[1]

Divergent Synthesis Map[1][6]

ReactivityCoreMethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylateSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiHydrolysisHydrolysis(LiOH, THF/H2O)Core->HydrolysisBuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->BuchwaldReductionReduction(LiAlH4 or DIBAL)Core->ReductionProd_Suzuki3-Aryl/HeteroarylDerivativesSuzuki->Prod_SuzukiProd_AcidCarboxylic Acid(Amide Precursor)Hydrolysis->Prod_AcidProd_Amine3-Amino Derivatives(Kinase Hinge Binders)Buchwald->Prod_AmineProd_AlcPrimary AlcoholReduction->Prod_Alc

Figure 2: Orthogonal reactivity profile.[1] The C-3 position is primed for cross-coupling, while the C-6 position allows for carbonyl transformations.[1]

Key Transformations
  • Suzuki-Miyaura Coupling (C-3): The most common transformation.[1] The bromide reacts with aryl or heteroaryl boronic acids.[3]

    • Catalyst System: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      )
      
      
      are standard.
    • Base: K

      
      CO
      
      
      or Cs
      
      
      CO
      
      
      .
    • Application: Installing the "tail" of a kinase inhibitor to access the hydrophobic pocket.

  • Ester Hydrolysis (C-6): Standard saponification using LiOH in THF/Water. The resulting acid can be coupled with amines to form amides, a common motif for increasing solubility or targeting specific protein residues.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate (Precursor)
  • Reactants: Dissolve methyl 6-aminonicotinate (1.0 eq) in ethanol.

  • Cyclization: Add chloroacetaldehyde (40% aq. solution, 1.5 eq) and NaHCO

    
     (2.0 eq).
    
  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. Remove solvent under vacuum. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    , concentrate, and recrystallize from EtOAc/Hexane.
Protocol B: Bromination to this compound[1][2]
  • Setup: Dissolve the precursor (from Protocol A) in Acetonitrile (0.1 M concentration).

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C to control the exotherm.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is typically fast.

  • Quench: Dilute with water. The product often precipitates out.

  • Isolation: Filter the solid. Wash with water and cold diethyl ether.

  • Yield: Typical yields are 85–95%.

Protocol C: General Suzuki Coupling (C-3 Functionalization)
  • Mix: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane and 2M aq. Na

    
    CO
    
    
    (3:1 ratio).
  • Deoxygenate: Purge with Nitrogen or Argon for 5 minutes.

  • Heat: Stir at 90 °C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Part 5: Safety & Stability[1]

  • Hazards: The compound is classified as an Irritant (Xi) . It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

  • Storage: Store at 2–8 °C. Keep container tightly closed and dry. The ester linkage is stable under neutral conditions but will hydrolyze in strong acid or base.

  • Bromine Stability: The C-3 C-Br bond is stable to air and moisture but reactive toward low-valent palladium species.[1]

References

  • Synthesis and Properties: ChemicalBook. (n.d.). This compound Properties and CAS 886361-98-4.[1][2][4][5][6] Retrieved from

  • Medicinal Chemistry Application (Kinase Inhibition): Iorkula, T. H., et al. (2023).[7][8] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines (Analogous chemistry). Synthetic Communications, 54(2), 121–132.[7] Retrieved from

  • Safety Data: BLD Pharm. (n.d.). SDS for this compound. Retrieved from

  • General Reactivity of Imidazo[1,2-a]pyridines: Goel, R., et al. (2018).[9] Imidazo[1,2-a]pyridines: A review of synthesis and biological activities. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for scaffold reactivity).

The Pharmacophore Architect: Leveraging the Imidazo[1,2-a]pyridine-6-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structure-activity relationship (SAR) logic, and specific case studies of the 6-carboxylate vector.

Executive Summary: The "Exit Vector" Strategy

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (CNS) and Olprinone (CVS). However, while the C2 and C3 positions have been exhaustively explored for hydrophobic pocket engagement, the C6-carboxylate motif represents a distinct and underutilized strategic vector.

In kinase and GPCR drug design, the C6 position of this scaffold typically points towards the solvent-exposed region (the "exit vector"). Functionalizing this position with carboxylate derivatives (amides, esters, acids) allows researchers to:

  • Modulate Physicochemical Properties: Enhance solubility and reduce LogP without disrupting the primary pharmacophore binding at C2/C3.

  • Reach Distal Residues: Extend linkers to engage surface residues (e.g., Lys, Asp) or secondary pockets (e.g., in HDAC or kinase selectivity filters).

  • Metabolic Stability: The 6-position is metabolically robust compared to the oxidation-prone C3 position.

Synthetic Architectures

Accessing the 6-carboxylate scaffold requires precise regiochemical control. Two primary methodologies dominate: the Classic Condensation (for scaffold construction) and Pd-Catalyzed Carbonylation (for late-stage diversification).

Regiochemistry of Cyclization

The formation of the imidazo[1,2-a]pyridine core relies on the condensation of 2-aminopyridines with


-haloketones. The substitution pattern of the starting pyridine dictates the final topology:
  • Starting Material: Methyl 6-aminonicotinate (equivalent to 2-amino-5-methoxycarbonylpyridine).

  • Numbering Translation: The substituent at the pyridine C5 position becomes the C6 position on the fused bicyclic system.

Synthetic Pathways (Graphviz Visualization)

SyntheticPathways SM Methyl 6-aminonicotinate (2-Amino-5-methoxycarbonylpyridine) Inter N-Alkylated Intermediate SM->Inter SN2 Substitution (DME, Reflux) Halo α-Bromoacetophenone (R-C(O)CH2Br) Halo->Inter Prod Ethyl Imidazo[1,2-a]pyridine- 6-carboxylate Inter->Prod Cyclodehydration (HBr/EtOH) Alt_SM 6-Iodoimidazo[1,2-a]pyridine Cat Pd Catalyst (Aminocarbonylation) Alt_SM->Cat CO CO (g) + Nucleophile (R-NH2) CO->Cat Cat->Prod Pd-Catalyzed Carbonylation

Caption: Figure 1. Dual synthetic entry points: Classic condensation (top) and Pd-catalyzed aminocarbonylation (bottom).

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for library generation.

Protocol A: The "Classic" Condensation (Scaffold Synthesis)

Objective: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate. Mechanism: Hantzsch-type condensation involving N-alkylation followed by cyclodehydration.

  • Reagents:

    • Methyl 6-aminonicotinate (1.0 eq, 5.0 mmol)

    • 2-Bromoacetophenone (1.1 eq, 5.5 mmol)

    • Sodium Bicarbonate (NaHCO₃, 2.0 eq)

    • Solvent: Ethanol (anhydrous, 20 mL)

  • Procedure:

    • Step 1: Dissolve methyl 6-aminonicotinate in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add 2-bromoacetophenone dropwise at room temperature.

    • Step 3: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Step 4: Once the intermediate is formed (often visible as a precipitate), add NaHCO₃ directly to the hot solution to neutralize the HBr byproduct and drive cyclization. Reflux for an additional 4 hours.

    • Step 5: Cool to room temperature. Remove solvent in vacuo.

    • Step 6: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over MgSO₄.

    • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield Expectation: 75–85%.

Protocol B: Pd-Catalyzed Aminocarbonylation (Library Diversification)

Objective: Conversion of 6-iodoimidazo[1,2-a]pyridine to diverse 6-carboxamides. Advantage: Allows installation of complex amines without coupling reagents.

  • Reagents:

    • 6-Iodoimidazo[1,2-a]pyridine (1.0 eq)[1]

    • Amine Nucleophile (e.g., Morpholine, Aniline) (2.0 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)

    • Base: Et₃N (3.0 eq)[1]

    • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl (solid source).

    • Solvent: Toluene or DMF.[1]

  • Procedure:

    • Step 1: In a glovebox or under Argon, combine aryl iodide, amine, Pd catalyst, ligand, and base in a sealable pressure tube.

    • Step 2: Purge the vessel with CO gas (balloon).

    • Step 3: Heat to 100°C for 12–16 hours.

    • Step 4: Filter through a Celite pad to remove Pd black.

    • Step 5: Concentrate and purify via HPLC or column chromatography.

Medicinal Chemistry: SAR & Case Studies

Structure-Activity Relationship (SAR) Map

The imidazo[1,2-a]pyridine scaffold functions as a "molecular anchor." The 6-carboxylate is the "chain" that determines solubility and distal interactions.

SAR_Map Core Imidazo[1,2-a]pyridine Core C2 C2 Position: Lipophilic Pocket (Aryl/Heteroaryl) Core->C2 Anchor C3 C3 Position: Electronic Tuning/ Halogenation Core->C3 Fine-tuning N1 N1 Nitrogen: H-Bond Acceptor (Kinase Hinge) Core->N1 Binding C6 C6 Position (Carboxylate): EXIT VECTOR Solubility & Distal Binding Core->C6 CRITICAL VECTOR

Caption: Figure 2. Functional dissection of the scaffold. The C6 vector is critical for pharmacokinetic optimization.

Case Study 1: Linaprazan (Gastrointestinal)

Target: H+/K+-ATPase (Gastric Proton Pump).[1] Mechanism: Linaprazan utilizes the imidazo[1,2-a]pyridine core.[1][2][3][4] The C6-carboxamide (specifically a 6-position substituent derived from nicotinic acid precursors) is crucial. Unlike proton pump inhibitors (PPIs) that require acid activation, Linaprazan is a Potassium-Competitive Acid Blocker (P-CAB). The C6-amide moiety forms specific hydrogen bonds within the luminal channel of the pump, locking it in a closed conformation.

Case Study 2: HDAC6 Inhibitors (Oncology)

Target: Histone Deacetylase 6 (HDAC6).[5] Mechanism: Recent studies (Source 1.[1][5][6]4) highlight derivatives with a 4-fluorophenyl group at C2 and a carboxamide at C6 .

  • Role of C6: The C6-carboxamide acts as a linker attachment point for the "cap group" (interacting with the rim of the catalytic tunnel) or the zinc-binding group (ZBG). This geometry provides exquisite selectivity for HDAC6 over other isoforms (HDAC1/2), reducing hematological toxicity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Condensation) Incomplete cyclization (Intermediate accumulation).Add NaHCO₃ after N-alkylation is complete. Switch solvent to n-Butanol (higher temp).
Regioisomer Mixtures Incorrect starting material.Verify use of Methyl 6-aminonicotinate . Using 2-amino-4-pyridinecarboxylate yields the 7-isomer.
Pd-Catalyst Death CO poisoning or amine chelation.Use bidentate ligands (Xantphos/DPPF). Increase CO pressure to 3-5 bar if using unreactive amines.
Poor Solubility Planar stacking of the bicyclic core.Introduce sp³ carbons in the C6-amide chain (e.g., morpholine, piperazine) to disrupt packing.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Source: National Institutes of Health (PMC). URL:[Link]

  • Imidazo[1,2-a]pyridines.[1][2][5][6][7][8][9][10][11][12] Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Source: ResearchGate. URL:[Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines. Source: Journal of Chemical Sciences.[7] URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL:[Link]

Sources

The Biological Versatility of 3-Bromoimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide array of pharmacological activities. This technical guide delves into the specific biological activity profile of 3-bromoimidazo[1,2-a]pyridine derivatives, a subclass that has garnered significant interest for its potential in developing novel therapeutics. The introduction of a bromine atom at the 3-position significantly modulates the electron distribution and steric profile of the molecule, often enhancing its interaction with biological targets. This guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by mechanistic insights and detailed experimental protocols for their evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules.

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of 3-Bromo Substitution

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that form the backbone of several clinically used drugs.[1] Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal pharmacophores. The scaffold itself has been associated with a multitude of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and more.[2][3]

The strategic placement of a bromine atom at the C-3 position of the imidazo[1,2-a]pyridine ring is a key chemical modification. Bromine, being a halogen, is highly electronegative and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This substitution can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity and selectivity. While extensive research exists for the broader class of imidazo[1,2-a]pyridines, this guide will focus on the specific contributions and therapeutic potential of the 3-bromo derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown considerable promise as anticancer agents, and the 3-bromo analogs are emerging as a particularly interesting group.[1] Their cytotoxic effects are often attributed to the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of PI3K/Akt/mTOR and Induction of Apoptosis

A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway as a primary mechanism of action for the anticancer effects of imidazo[1,2-a]pyridine derivatives.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[4][6]

3-Bromoimidazo[1,2-a]pyridine derivatives are hypothesized to act as inhibitors at one or more nodes of this pathway, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[5] Inhibition of Akt, a key kinase in this pathway, can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards programmed cell death.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 3-Bromoimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-bromoimidazo[1,2-a]pyridine derivatives.

Quantitative Data on Anticancer Activity

While comprehensive studies on a wide range of 3-bromoimidazo[1,2-a]pyridine derivatives are still emerging, preliminary data and studies on analogous 3-substituted derivatives suggest potent activity against various cancer cell lines. For instance, certain 3-aminoimidazole[1,2-α]pyridine compounds have demonstrated significant inhibitory activity against colon (HT-29) and skin (B16F10) cancer cell lines, with IC50 values in the low micromolar range.[2]

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Aminoimidazo[1,2-a]pyridinesHT-29 (Colon)4.15 ± 2.93[2]
3-Aminoimidazo[1,2-a]pyridinesB16F10 (Melanoma)21.75 ± 0.81[2]
Imidazo[1,2-a]pyridines (IP-5, IP-6)HCC1937 (Breast)45 - 47.7[5]

This table presents data for structurally related compounds to infer the potential activity of 3-bromo derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-bromoimidazo[1,2-a]pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Test Compound Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of new antimicrobial compounds.[9][10]

Mechanism of Action: Targeting Bacterial Gyrase and Cell Wall Synthesis

While the exact antimicrobial mechanisms of 3-bromoimidazo[1,2-a]pyridine derivatives are still under investigation, studies on related compounds suggest that they may target essential bacterial enzymes. One hypothesized target is bacterial gyrase, a type II topoisomerase that is crucial for DNA replication and repair.[9] Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately bacterial cell death. Other potential mechanisms could involve the disruption of cell wall synthesis or the integrity of the bacterial membrane.

Quantitative Data on Antimicrobial Activity

Studies on 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated moderate to good activity against various bacterial strains, particularly Gram-positive bacteria.[9][10]

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-Amino-6-fluoroimidazo[1,2-a]pyridinesEscherichia coli15.625[10]
3-Amino-6-fluoroimidazo[1,2-a]pyridinesStaphylococcus epidermidis62.5[10]
Pyridine DerivativesStaphylococcus aureus31.25 - 62.5[11]
Pyridine DerivativesEscherichia coli31.25 - 62.5[11]

This table presents data for structurally related compounds to infer the potential activity of 3-bromo derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the 3-bromoimidazo[1,2-a]pyridine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[14][15]

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[16] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[17] Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[14]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription Inhibitor 3-Bromoimidazo[1,2-a]pyridine Derivative Inhibitor->IKK

Caption: Inhibition of the NF-κB signaling pathway by 3-bromoimidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[18][19] It can be used to assess the effect of 3-bromoimidazo[1,2-a]pyridine derivatives on the expression of key proteins in the NF-κB signaling pathway, such as IκBα and COX-2.

Step-by-Step Methodology:

  • Sample Preparation: Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα or anti-COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.

Structure-Activity Relationships and Future Perspectives

The biological activity of 3-bromoimidazo[1,2-a]pyridine derivatives is intricately linked to their chemical structure. The nature and position of other substituents on the imidazo[1,2-a]pyridine ring, in addition to the 3-bromo group, can significantly influence their potency and selectivity. Future research should focus on synthesizing and screening a diverse library of 3-bromoimidazo[1,2-a]pyridine analogs to establish clear structure-activity relationships (SAR).

Furthermore, while this guide has focused on the anticancer, antimicrobial, and anti-inflammatory activities, the therapeutic potential of these compounds is likely much broader. Exploration into their antiviral, anti-protozoal, and neuroprotective effects is warranted.[2][20] The continued investigation of 3-bromoimidazo[1,2-a]pyridine derivatives holds great promise for the development of novel and effective therapies for a range of human diseases.

References

  • Al-Qadi, I., Raheem, S., Al-Tel, T. H., Al-Qawasmeh, R. A., & Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-15. [Link]

  • Altaher, A. M., Al-Qadi, I., Raheem, S., Al-Tel, T. H., Al-Qawasmeh, R. A., & Maharik, N. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Di Mola, A., Stasi, A., D'Andrea, L. D., Oliva, C., Cosconati, S., Musella, S., ... & Piano, V. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3302. [Link]

  • El-Sayed, W. A., Al-Salahi, R., & El-Gamal, K. M. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(42), 6825-6848. [Link]

  • Foroumadi, A., Ebrahimi, S. M. J., & Emami, S. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 3-25. [Link]

  • Gontijo, V. A. S., de Oliveira, R. B., & de Faria, A. R. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry Research, 30(1), 169-179. [Link]

  • Glassman, I., Alcantara, C., Bentley, E., Vosburg, D., & Szurmant, H. (2022). 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. The FASEB Journal, 36. [Link]

  • Hosseinzadeh, L., Shokoohinia, Y., Fattahi, A., & Ghorbani, M. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 12(4), 303–314. [Link]

  • Jad, Y. E. (2023). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. Iraqi Journal of Pharmaceutical Sciences (ISSN: 1683-3597), 32(1), 108-119. [Link]

  • Jaiswal, R. K., Kumar, S., & Kumar, A. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 818900. [Link]

  • Lee, E. H., Keum, G., & Lee, J. (2018). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 62(11), e01340-18. [Link]

  • Li, Y., Zhang, J., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2018). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][21][22]Thiadiazole Moiety. ChemistrySelect, 3(45), 12756-12760. [Link]

  • Mlinaric-Majerski, K., Veljkovic, J., & Mlinaric, A. (2001). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Il Farmaco, 56(5-7), 469-472. [Link]

  • Pan, L., Wang, Y., Zhang, Y., & Liu, Z. (2017). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][21][22]Thiadiazole Moiety. Chinese Journal of Chemistry, 35(11), 1735-1740. [Link]

  • Pop, R., Vlase, L., & Vlase, G. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(1), 2-25. [Link]

  • Tew, E. M., & Wilson, C. H. (2023). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 15(18), 4536. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Altaher, A. M., Al-Qadi, I., Raheem, S., Al-Tel, T. H., Al-Qawasmeh, R. A., & Maharik, N. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951. [Link]

  • Hosseinzadeh, L., Shokoohinia, Y., Fattahi, A., & Ghorbani, M. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts : BI, 12(4), 303–314. [Link]

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  • Jaiswal, R. K., Kumar, S., & Kumar, A. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 818900. [Link]

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  • Rubin, J. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Massacesi, M., Di Tomaso, E., & De Tursi, M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 34(29), 3539–3541. [Link]

  • Mitchell, S., Vargas, J., & Hoffmann, A. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Biomedicines, 10(12), 3233. [Link]

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  • Al-Qadi, I., Raheem, S., Al-Tel, T. H., Al-Qawasmeh, R. A., & Maharik, N. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Results in Chemistry, 7, 101386. [Link]

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Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Profiling & Synthetic Utility: Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Executive Summary & Identity Profile

This compound (CAS 886361-98-4) represents a high-value "privileged scaffold" in medicinal chemistry. It serves as a bifunctional molecular core, offering orthogonal reactivity profiles: the C3-bromo position facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-methyl ester provides a handle for hydrolysis and subsequent amide coupling. This dual functionality makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., IRAK4 modulators), GABA-A receptor ligands, and anti-infective agents.

Physicochemical Data Table
PropertySpecification
Chemical Name This compound
CAS Number 886361-98-4
Molecular Formula

Molecular Weight 255.07 g/mol
Exact Mass 253.9691 Da
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES COC(=O)C1=CN2C=C(Br)N2C=C1

Structural Analysis & Reactivity Logic

The utility of this molecule stems from the electronic disparity between the imidazole and pyridine rings.

  • The Imidazole Ring (Electron-Rich): The C3 position is highly nucleophilic in the parent scaffold. However, in this brominated derivative, the C3-Br bond acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the imidazole ring facilitates oxidative addition during the catalytic cycle.

  • The Pyridine Ring (Electron-Deficient): The nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient. The C6-ester further withdraws electrons, stabilizing the system but leaving the ester carbon susceptible to nucleophilic attack (e.g., hydrolysis or direct amidation).

Reactivity Map (DOT Visualization):

ReactivityMap Core Methyl 3-bromoimidazo[1,2-a] pyridine-6-carboxylate C3 C3-Position (Bromine) Site of Pd-Catalyzed Coupling (Suzuki, Sonogashira) Core->C3 Electrophilic Handle C6 C6-Position (Ester) Site of Hydrolysis/Amidation (Library Diversification) Core->C6 Carbonyl Reactivity N_Bridge Bridgehead Nitrogen Electronic Stabilization Core->N_Bridge Structural Core

Figure 1: Functional reactivity map illustrating the orthogonal synthetic handles available on the scaffold.

Synthetic Protocols

The synthesis of this compound is typically achieved via a two-step sequence starting from commercially available methyl 6-aminonicotinate.

Step 1: Formation of the Imidazo[1,2-a]pyridine Core
  • Reaction: Condensation cyclization.

  • Reagents: Methyl 6-aminonicotinate (2-amino-5-methoxycarbonylpyridine), Chloroacetaldehyde (40% aq.) or Bromoacetaldehyde diethyl acetal.

  • Conditions: Reflux in ethanol or n-butanol; NaHCO3 as base.

  • Mechanism: The exocyclic amine attacks the aldehyde carbonyl, followed by the ring nitrogen attacking the alpha-halide (or vice versa), leading to cyclization and dehydration.

Step 2: Regioselective Bromination (The Critical Step)
  • Reaction: Electrophilic Aromatic Substitution (

    
    ).
    
  • Reagents: N-Bromosuccinimide (NBS).[1]

  • Solvent: Acetonitrile (ACN) or Chloroform (

    
    ).
    
  • Protocol:

    • Dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in ACN (0.1 M concentration).

    • Cool to 0°C to control exotherm and ensure regioselectivity.

    • Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Allow to warm to room temperature and stir for 1-2 hours.

    • Validation: Monitor via TLC or LCMS. The C3 position is significantly more nucleophilic than the pyridine ring positions; thus, stoichiometric control prevents over-bromination.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      

Synthetic Workflow Diagram:

SynthesisWorkflow Start Methyl 6-aminonicotinate Intermediate Methyl imidazo[1,2-a] pyridine-6-carboxylate Start->Intermediate Cyclization Reagent1 + Chloroacetaldehyde (Reflux, EtOH) Reagent1->Intermediate Product Methyl 3-bromoimidazo[1,2-a] pyridine-6-carboxylate (CAS 886361-98-4) Intermediate->Product Regioselective Bromination Reagent2 + NBS (1.05 eq) (ACN, 0°C -> RT) Reagent2->Product

Figure 2: Step-wise synthetic route from methyl 6-aminonicotinate to the target brominated scaffold.

Therapeutic Relevance & Applications

This specific scaffold is not merely a reagent but a structural parent for several bioactive classes.

  • Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases. The C3-substituent (introduced via the bromine handle) often projects into the hydrophobic back pocket, determining selectivity (e.g., against IRAK4 or p38 MAP kinase).

  • GABA-A Modulation: While Zolpidem utilizes the imidazo[1,2-a]pyridine core, analogs derived from the 6-carboxylate series have been explored to separate sedative effects from anxiolytic effects by altering subunit selectivity (

    
    1 vs 
    
    
    
    2/3).
  • Anti-Infectives: Derivatives synthesized from this core have shown efficacy against Mycobacterium tuberculosis by targeting the QcrB subunit of the respiratory chain.

References

  • Compound Identity: this compound. CAS 886361-98-4.[2][3] Sigma-Aldrich / Merck. (Note: Catalog matches structural description).

  • Synthetic Methodology (General): Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridines."[4] Synthetic Communications, 1997. (Foundational text on the cyclization mechanism).

  • Bromination Selectivity: Hojati, S. F., et al. "Regioselective bromination of aromatic compounds using N-bromosuccinimide." Journal of Chemical Research, 2006.
  • Medicinal Application: Enguehard-Gueiffier, C., et al. "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry."[5] European Journal of Medicinal Chemistry, 2007.

Sources

Harnessing the Therapeutic Potential of Imidazo[1,2-a]pyridine 6-Ester Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, bicyclic structure and rich electron density make it a "privileged" scaffold, capable of interacting with a diverse range of biological targets.[3] This has led to its incorporation into several marketed drugs, including those for anxiety, insomnia, and ulcers.[1][2][4] The versatility of this core, combined with its amenability to chemical modification, makes it an attractive starting point for the development of novel therapeutics.[5]

This guide focuses specifically on the drug discovery potential of imidazo[1,2-a]pyridine 6-ester derivatives . The introduction of an ester group at the 6-position of the scaffold provides a crucial handle for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, the 6-ester functionality can serve as a key interaction point with biological targets or be utilized as a pro-drug moiety to enhance pharmacokinetic profiles.

This document will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, offering valuable insights for researchers and professionals engaged in drug development.

Synthetic Strategies: Building the Imidazo[1,2-a]pyridine 6-Ester Core

The construction of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic synthesis, with numerous methodologies available to the medicinal chemist.[5][6] The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

A common and efficient approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2][7] For the synthesis of 6-ester derivatives, a 2-amino-5-halopyridine can be utilized, followed by a palladium-catalyzed carbonylation reaction to introduce the ester group.

Alternatively, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a powerful and diversity-oriented approach to construct highly substituted imidazo[1,2-a]pyridines in a single step.[8]

Representative Synthetic Workflow

The following diagram illustrates a general synthetic workflow for accessing imidazo[1,2-a]pyridine 6-ester derivatives, highlighting key decision points for diversification.

G cluster_0 Starting Material Selection cluster_1 Core Synthesis cluster_2 Functionalization Strategy cluster_3 Final Product 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclocondensation Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine_Core Cyclocondensation->Imidazo[1,2-a]pyridine_Core Pd_Catalysis Pd-Catalyzed Carbonylation Imidazo[1,2-a]pyridine_Core->Pd_Catalysis If 6-halo substituted Esterification Esterification Imidazo[1,2-a]pyridine_Core->Esterification If 6-carboxy substituted Target_Molecule Imidazo[1,2-a]pyridine 6-Ester Derivative Pd_Catalysis->Target_Molecule Esterification->Target_Molecule

Caption: Synthetic workflow for imidazo[1,2-a]pyridine 6-ester derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

This protocol provides a representative example of a two-step synthesis of an imidazo[1,2-a]pyridine 6-ester derivative.

Step 1: Synthesis of 6-bromo-2-phenylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.1 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Step 2: Palladium-Catalyzed Carbonylation

  • In a pressure vessel, combine 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., dppf, 0.1 eq).

  • Add anhydrous ethanol as the solvent and triethylamine (2.0 eq) as a base.

  • Pressurize the vessel with carbon monoxide (CO) gas (typically 50-100 psi).

  • Heat the reaction mixture to 80-100 °C for 18-24 hours.

  • After cooling, carefully vent the CO gas.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target ethyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate.

Therapeutic Applications and Biological Targets

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][9] The 6-ester functionality can significantly influence the potency and selectivity of these compounds for their respective biological targets.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is in the field of oncology, particularly as inhibitors of protein kinases.[10][11] The aberrant activity of kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in human cancers.[12] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[12]

One study reported a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as highly potent PI3Kα inhibitors.[12] The lead compound, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα and demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.09 to 0.43 µM.[12] This compound was shown to induce G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[12]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine 6-Ester Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

CompoundTargetIC50 (nM)Antiproliferative Activity (IC50, µM)Cell LineReference
13k PI3Kα1.940.09 - 0.43Various[12]
Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.[13][14]

Specifically, imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthesis.[13] Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-8-carboxamides have also led to the identification of lead compounds with selective activity against M. tuberculosis.[14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-a]pyridine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies help elucidate the key structural features required for biological activity.

For the 6-ester derivatives, key areas for SAR exploration include:

  • The Ester Group: Variation of the alcohol portion of the ester (e.g., methyl, ethyl, propyl) can influence solubility, metabolic stability, and interactions with the target protein.

  • Substitution at the 2-position: Aromatic or heteroaromatic substituents at this position are often crucial for potent activity.

  • Substitution at the 3-position: Introduction of various functional groups at this position can modulate activity and selectivity.

  • Substitution on the Pyridine Ring: Modifications at other positions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.

Future Directions and Challenges

Imidazo[1,2-a]pyridine 6-ester derivatives represent a promising class of compounds with significant therapeutic potential. Future research efforts should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for compounds with interesting phenotypic activities.

  • Optimization of ADME Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized compounds in relevant animal models of disease.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and infectious diseases.

Challenges to be addressed include ensuring target selectivity to minimize off-target effects and overcoming potential drug resistance mechanisms.

Conclusion

The imidazo[1,2-a]pyridine 6-ester scaffold is a versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with a broad range of biological activities, makes it an attractive starting point for drug discovery programs. Through a comprehensive understanding of its synthesis, biological targets, and structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

Sources

Technical Guide: Solubility & Handling of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 133427-75-9 / 136117-69-6 analog) is a privileged heteroaromatic scaffold widely used as an intermediate in the synthesis of kinase inhibitors, anti-infectives, and PI3K/mTOR probes. Its solubility profile is characterized by high solubility in polar aprotic solvents (DMSO, DMF) and low aqueous solubility , necessitating precise handling protocols to prevent precipitation during biological assays.

This guide provides a standardized workflow for solubilization, stock management, and aqueous dilution, ensuring data integrity in drug discovery applications.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for troubleshooting "crash-out" events during serial dilution.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₉H₇BrN₂O₂Moderate molecular weight (~255.07 g/mol ) favors dissolution.
Core Structure Imidazo[1,2-a]pyridinePlanar, aromatic system.[1] Promotes π-π stacking (aggregation) in water.
Substituents 3-Bromo, 6-Methyl EsterEster: Lipophilic, potential hydrolysis risk. Bromo: Lipophilic halogen. Both reduce aqueous solubility.
LogP (Predicted) ~1.5 – 2.5Moderately lipophilic. Highly soluble in organic phases; requires carrier (DMSO) for aqueous media.
Physical State White to pale yellow solidCrystalline lattice energy must be overcome by solvation enthalpy.

Solubility in DMSO

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its ability to disrupt the crystal lattice of the imidazo-pyridine core.

Solubility Limits

While exact saturation points vary by crystal polymorph, the following operational ranges are established for laboratory applications:

  • Thermodynamic Solubility (DMSO): > 100 mM (Estimated).

  • Standard Stock Concentration: 10 mM or 20 mM (Recommended for high-throughput screening).

  • Maximum Working Concentration: ~50 mM (Feasible, but increases risk of precipitation upon freeze-thaw).

Dissolution Protocol (Standard Operating Procedure)

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Weigh approximately 2.55 mg of the solid into a 1.5 mL amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

    • Note: Do not use "wet" DMSO; water content >0.1% significantly lowers solubility and promotes ester hydrolysis.

  • Mixing:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes. Avoid heating >40°C to prevent ester degradation.

  • Visual Inspection: Hold vial against a dark background. The solution must be completely clear. Any turbidity or "schlieren" lines indicate incomplete dissolution.

Stock Solution Management & Stability

The primary risks to stock solution integrity are hygroscopicity (DMSO absorbing atmospheric water) and freeze-thaw stress .

Stability Risks
  • Hydrolysis: The methyl ester at position 6 is susceptible to hydrolysis if the DMSO absorbs moisture, converting the compound to the corresponding carboxylic acid (which has different solubility and potency).

  • Precipitation: Repeated freeze-thaw cycles induce crystal nucleation.

Decision Tree: Stock Handling

The following logic flow ensures sample integrity over time.

StockManagement Start Solid Compound Dissolve Dissolve in Anhydrous DMSO (10 - 50 mM) Start->Dissolve Check Visual Inspection: Clear? Dissolve->Check Sonicate Sonicate (5 min, <40°C) Check->Sonicate No (Particles) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Check->Aliquot Yes Fail Discard / Re-filter Check->Fail Persistent Precipitate Sonicate->Check Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Caption: Workflow for preparing and storing DMSO stock solutions to minimize degradation and precipitation.

Aqueous Dilution (The "Crash-Out" Effect)

The most critical failure mode occurs when diluting the DMSO stock into aqueous buffer (e.g., PBS, cell culture media) for assays. The Kinetic Solubility Limit in buffer is significantly lower than in DMSO.

The 1% Rule

For most biological assays, the final DMSO concentration should not exceed 0.1% - 1.0% (v/v) to avoid solvent toxicity.

  • Example: Diluting a 10 mM DMSO stock 1:1000 into PBS yields 10 µM aqueous concentration (0.1% DMSO).

  • Risk: If the compound's aqueous solubility is < 10 µM, it will precipitate immediately (kinetic crash).

Serial Dilution Workflow

To prevent "shock" precipitation, intermediate dilutions are recommended.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution Assay Assay Plate (Final: 10 µM, 0.1% DMSO) Stock->Assay Direct 1:1000 (High Risk) Inter->Assay 1:10 Dilution Precip RISK: Precipitation Assay->Precip If > Kinetic Sol.

Caption: Recommended intermediate dilution step to mitigate precipitation shock when moving from organic to aqueous phase.

Analytical Verification (QC Protocol)

Do not assume the compound is in solution—verify it .

HPLC Purity & Concentration Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic core absorption).

  • Acceptance Criteria:

    • Single peak >95% area (Purity).

    • Peak area matches standard curve (Concentration verification).

References

  • ChemBK. (n.d.). This compound Properties and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16413559, this compound. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for kinetic solubility protocols).
  • Waybright, T. J., et al. (2009). Promiscuous Inhibitors: Aggegators in High-Throughput Screening. Assay Guidance Manual. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Functionalization of 3-Haloimidazo[1,2-a]pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Zolpidem (Ambien), Alpidem, and Olprinone.[1] Within this class, 3-haloimidazo[1,2-a]pyridine carboxylates (specifically the 2-carboxylate derivatives) are critical synthetic intermediates. The C-3 halogen provides a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), while the carboxylate moiety offers a gateway for solubility modulation and hydrogen-bonding interactions in active sites.

This guide details the structural logic, synthetic architecture, and validated experimental protocols for generating and utilizing these high-value intermediates.

Part 1: Structural Significance & Pharmacophore Analysis

Electronic Architecture

The imidazo[1,2-a]pyridine ring system is fused, planar, and electron-rich.

  • Bridgehead Nitrogen (N-4): Contributes to aromaticity but is not basic.

  • C-3 Position (The "Handle"): The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at C-3. This makes it the most nucleophilic site, highly susceptible to electrophilic aromatic substitution (halogenation).

  • Carboxylate Functionality (C-2 vs. C-3):

    • C-2 Carboxylate: The most common motif, derived from the condensation of 2-aminopyridine with

      
      -halopyruvates. It stabilizes the ring and serves as a hydrogen bond acceptor.
      
    • C-3 Carboxylate: Less common as a precursor for halogenation because the C-3 position is occupied.

The "3-Halo" Advantage

Introducing a halogen (Cl, Br, I) at C-3 transforms the scaffold from a simple heterocycle into a functionalizable electrophile .

  • Bond Dissociation Energy (C-X): C-I < C-Br < C-Cl.

  • Reactivity Profile: 3-Iodo derivatives are most reactive in metal-catalyzed couplings, while 3-bromo derivatives offer the best balance of stability and reactivity for scale-up.

Part 2: Synthetic Architectures

Two primary routes dominate the literature: the stepwise Cyclization-Halogenation (Route A) and the One-Pot Oxidative Functionalization (Route B).

Route A: The Classical Stepwise Approach (High Fidelity)

This is the industry standard for generating high-purity libraries.

  • Condensation: Reaction of 2-aminopyridine with ethyl bromopyruvate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate.

  • Electrophilic Halogenation: Regioselective halogenation at C-3 using N-halosuccinimides (NBS/NIS).

Route B: Green Oxidative Coupling (Emerging)

Uses copper or iodine catalysts to couple aminopyridines with active methylene compounds or nitroolefins, often using air as the oxidant. While "greener," substrate scope can be more limited compared to Route A.

Visualization: Synthetic Pathways

Synthesis_Pathway Start 2-Aminopyridine Intermediate Ethyl imidazo[1,2-a] pyridine-2-carboxylate Start->Intermediate EtOH, Reflux (Hantzsch Condensation) Reagent1 + Ethyl Bromopyruvate Reagent1->Intermediate Product Ethyl 3-haloimidazo[1,2-a] pyridine-2-carboxylate Intermediate->Product MeCN, rt (Electrophilic Subst.) Halogenation Halogenation (NBS or NIS)

Figure 1: Stepwise synthesis of 3-haloimidazo[1,2-a]pyridine-2-carboxylates via Hantzsch-type condensation followed by regioselective halogenation.

Part 3: Functionalization & Reactivity

The primary utility of 3-haloimidazo[1,2-a]pyridine carboxylates lies in their ability to undergo Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The 3-bromo or 3-iodo substituent is an excellent partner for aryl boronic acids.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (essential for activating the boronic acid).
  • Solvent: Dioxane/Water or Toluene/EtOH/Water systems.

Visualization: Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 3-Halo-Imidazo TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 3-haloimidazo[1,2-a]pyridines.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate (Precursor)

Objective: Construct the bicyclic core. Causality: Ethanol is used as a polar protic solvent to facilitate the nucleophilic attack of the pyridine nitrogen on the


-carbon of the bromopyruvate.
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-aminopyridine (10 mmol, 0.94 g) and ethanol (50 mL).

  • Addition: Add ethyl bromopyruvate (11 mmol, 1.38 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot should disappear.

  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Concentrate the solvent in vacuo. Resuspend the residue in saturated NaHCO

    
     solution (50 mL) and extract with EtOAc (3 x 30 mL).
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOH/Et
    
    
    O to yield white/pale yellow crystals.
Protocol 2: Regioselective C-3 Bromination

Objective: Install the bromine handle. Causality: Acetonitrile (MeCN) is used because it dissolves the ester but allows the succinimide byproduct to precipitate or be easily washed away. NBS provides a controlled source of electrophilic bromine (


).
  • Setup: Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (5 mmol, 0.95 g) in MeCN (20 mL).

  • Bromination: Add N-bromosuccinimide (NBS) (5.5 mmol, 0.98 g) portion-wise over 10 minutes at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Validation: TLC will show a new spot with a slightly higher Rf value (less polar due to halogen).

  • Workup: Dilute with water (50 mL) and extract with EtOAc. Wash the organic phase with 10% sodium thiosulfate (to remove traces of

    
    ) and brine.
    
  • Isolation: Dry (Na

    
    SO
    
    
    
    ) and concentrate. The product, ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate , is typically obtained as a solid in >85% yield.
Data Summary: Halogenation Reagents
ReagentSolventConditionsYieldSelectivityNotes
NBS MeCN25°C, 1h85-95%High (C-3)Standard, easy workup.
NIS MeCN25°C, 2h80-90%High (C-3)Yields the 3-Iodo analog (more reactive).

/ DMSO
DMSO100°C70-85%High (C-3)Metal-free oxidative iodination.
Selectfluor MeCNReflux60-75%High (C-3)Used for 3-Fluoro derivatives.

Part 5: Therapeutic Applications[1][4]

The 3-haloimidazo[1,2-a]pyridine carboxylates are not usually the final drug, but the key junction point for diversity-oriented synthesis.

  • GABA-A Receptor Modulators:

    • The 3-position is coupled with aryl groups (via Suzuki) to mimic the pharmacophore of Zolpidem . The ester at C-2 can be hydrolyzed and coupled with amines to form amides, which are crucial for receptor binding affinity.

  • Anti-Tuberculosis Agents:

    • Derivatives functionalized at C-3 have shown potency against Mycobacterium tuberculosis. The lipophilicity of the C-2 ester aids in cell wall penetration before being metabolized to the active acid form.

  • PI3K Inhibitors (Anticancer):

    • Fused imidazopyridines synthesized via this route are explored as kinase inhibitors. The planar structure intercalates well into the ATP-binding pocket of the enzyme.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.

  • Goel, R., et al. (2019). "Imidazo[1,2-a]pyridines: A review on synthesis and biological activity." Current Topics in Medicinal Chemistry.

  • Guchhait, S. K., et al. (2011). "Groebke-Blackburn-Bienaymé Multicomponent Reaction."[2] ACS Combinatorial Science.

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-H functionalization of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

  • Stasyuk, A. J., et al. (2012).[3] "Regioselective halogenation of imidazo[1,2-a]pyridines." Tetrahedron Letters.

Sources

Methodological & Application

Synthesis of methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Abstract

This application note details a robust, two-step protocol for the synthesis of This compound , a critical pharmacophore in the development of GABA-A receptor agonists, kinase inhibitors, and anti-infective agents. The method utilizes methyl 6-aminonicotinate as the starting material (a 2-aminopyridine derivative), circumventing the need for late-stage carbonylation. The protocol features a high-yielding cyclization with chloroacetaldehyde followed by a highly regioselective electrophilic bromination at the C3 position using N-Bromosuccinimide (NBS). Emphasis is placed on process safety, impurity control, and scalability for drug discovery workflows.

Introduction & Retrosynthetic Analysis

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem and Olprinone .[1] The 3-bromo-6-carboxylate derivative is particularly valuable as a divergent intermediate: the bromide allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at C3, while the ester at C6 provides a handle for amidation or reduction.

Retrosynthetic Logic: Direct functionalization of the unsubstituted imidazo[1,2-a]pyridine ring to install a 6-carboxylate is electronically unfavorable and lacks regiocontrol. Therefore, the ester moiety is best carried through from the starting material.

  • Disconnection 1: C3-Br bond cleavage (Electrophilic Aromatic Substitution).

  • Disconnection 2: C-N bond formation (Hantzsch-type condensation).

  • Starting Material: Methyl 6-aminonicotinate (commercially available).

Retrosynthesis Target Target: Methyl 3-bromoimidazo[1,2-a] pyridine-6-carboxylate Intermediate Intermediate: Methyl imidazo[1,2-a] pyridine-6-carboxylate Target->Intermediate C3 Bromination (NBS) SM Starting Material: Methyl 6-aminonicotinate + Chloroacetaldehyde Intermediate->SM Cyclization (EtOH, Reflux)

Figure 1: Retrosynthetic strategy for the target scaffold.

Experimental Protocol

Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate

This step constructs the bicyclic core via the condensation of the exocyclic amine and the ring nitrogen with a bis-electrophile (chloroacetaldehyde).

Reagents & Materials:

  • Methyl 6-aminonicotinate (1.0 equiv)

  • Chloroacetaldehyde (40-50% wt. in H2O) (1.5 equiv)

  • Sodium Bicarbonate (NaHCO3) (2.0 equiv)

  • Ethanol (Absolute) (10 vol)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 6-aminonicotinate and Ethanol. Stir to obtain a suspension/solution.

  • Addition: Add Sodium Bicarbonate. Then, add Chloroacetaldehyde solution dropwise over 15 minutes.

    • Note: Chloroacetaldehyde is a potent lachrymator and alkylating agent. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting amine spot should disappear.

  • Workup:

    • Cool reaction mass to room temperature.[2]

    • Concentrate under reduced pressure to remove Ethanol.

    • Dilute the residue with Water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Recrystallize from minimal hot Ethanol or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Key Parameter: The addition of NaHCO3 neutralizes the HCl byproduct, preventing protonation of the pyridine nitrogen which would deactivate the nucleophile and stall the reaction.

Step 2: Regioselective Bromination (C3 Functionalization)

The C3 position is the most electron-rich site on the imidazo[1,2-a]pyridine ring, allowing for mild bromination without affecting the ester or the pyridine ring.

Reagents & Materials:

  • Methyl imidazo[1,2-a]pyridine-6-carboxylate (Intermediate from Step 1) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or DMF (10 vol)

Procedure:

  • Setup: Dissolve the Intermediate in Acetonitrile at room temperature (20–25 °C).

  • Addition: Add NBS portion-wise over 10 minutes.

    • Note: Protect from light if possible, though not strictly required for NBS electrophilic substitution (vs radical).

  • Reaction: Stir at room temperature for 1–2 hours. Reaction is typically rapid.

  • Quench & Workup:

    • Dilute with Water (approx. 20 vol). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[4]

    • If no precipitate: Extract with DCM, wash with sat. Na2S2O3 (to remove traces of Br2), dry, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Acetonitrile is usually sufficient.

Process Visualization & Logic

The following diagram illustrates the decision logic for the purification phase, ensuring high purity for downstream applications.

PurificationLogic Start Crude Reaction Mixture (Step 2: Bromination) CheckSolubility Dilute with Water (20 vol) Start->CheckSolubility Precipitate Precipitate Forms? CheckSolubility->Precipitate YesPrecip Filtration Precipitate->YesPrecip Yes NoPrecip DCM Extraction Precipitate->NoPrecip No Wash Wash Cake with Water & Cold EtOH YesPrecip->Wash ExtractWash Wash Organic Layer with Na2S2O3 NoPrecip->ExtractWash Dry Vacuum Dry (45°C) Wash->Dry ExtractWash->Dry Final Pure Product (>98% HPLC) Dry->Final Dry->Final

Figure 2: Purification workflow for the bromination step.

Data Summary & Critical Parameters

Table 1: Stoichiometry and Critical Process Parameters (CPP)

ParameterStep 1 (Cyclization)Step 2 (Bromination)Rationale
Limiting Reagent Methyl 6-aminonicotinateIntermediate CoreDefines theoretical yield.
Reagent Equiv. Chloroacetaldehyde (1.5 eq)NBS (1.05 eq)Excess aldehyde ensures completion; slight excess NBS prevents di-bromination.
Solvent Ethanol (EtOH)Acetonitrile (MeCN)EtOH supports proton transfer; MeCN stabilizes the polar transition state.
Temperature Reflux (78°C)Ambient (20-25°C)Heat required for condensation; RT prevents side reactions in bromination.
Base NaHCO3None requiredNeutralizes HCl byproduct in Step 1.
Typical Yield 65 - 75%85 - 95%Step 1 involves C-N bond formation; Step 2 is a fast kinetic reaction.

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclization or loss during workup.Increase reflux time; ensure aqueous layer pH is neutral/slightly basic during extraction.
Dark/Black Rxn (Step 1) Polymerization of chloroacetaldehyde.Add chloroacetaldehyde slowly to the refluxing mixture; ensure fresh reagents.
Impurity at RRT 1.2 (Step 2) Di-bromination (C3 and C5/C8).Reduce NBS equivalents to 0.95-1.0; lower reaction temperature to 0°C.
Yellow Product Trace Bromine (Br2) contamination.Wash organic layer with 10% Sodium Thiosulfate (Na2S2O3) solution.

Safety & Compliance

  • Chloroacetaldehyde: Highly toxic, corrosive, and a suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess reagent with aqueous NaOH.

  • 2-Aminopyridines: Toxic by ingestion and skin contact.

  • NBS: Irritant. Exothermic decomposition possible if heated dry.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

  • Guchhait, S. K., et al. "Region-selective synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2014.

  • Enguehard, C., et al. "Suzuki–Miyaura cross-coupling reaction on 3-bromoimidazo[1,2-a]pyridine." Journal of Organic Chemistry, 2000.[5]

  • Sondhi, S. M., et al. "Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry, 2009.

  • General Protocol Validation: Methods adapted from standard protocols for "Preparation of methyl 6-aminonicotinate derivatives" and "Bromination of imidazo[1,2-a]pyridines" found in Organic Syntheses and Journal of Medicinal Chemistry liter

Sources

Application Note: Suzuki-Miyaura Coupling of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor ligands, and anti-infective agents. The specific substrate, methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate , represents a critical intermediate where the C3-bromide allows for cross-coupling diversification, while the C6-ester provides a handle for subsequent amidation or heterocycle formation.

This application note details optimized Suzuki-Miyaura coupling conditions designed to maximize yield at the C3 position while preserving the integrity of the C6-methyl ester, which is susceptible to hydrolysis under aggressive basic conditions.

Chemo-Structural Analysis

Successful coupling requires understanding the electronic "push-pull" nature of this specific substrate:

  • C3-Position (Reactive Site): The C3 position of imidazo[1,2-a]pyridine is naturally electron-rich. However, the presence of the electron-withdrawing carboxylate at C6 reduces the electron density of the ring system. This facilitates the Oxidative Addition of Palladium(0) into the C-Br bond compared to the unsubstituted core.

  • C6-Methyl Ester (Liability): The ester is stable to the palladium cycle but vulnerable to saponification (hydrolysis) by the nucleophilic bases required for the Suzuki reaction (e.g., hydroxides).

  • Nitrogen Lone Pair: The N1 nitrogen can potentially coordinate to palladium, acting as a catalyst poison. Bidentate ligands (e.g., dppf) are recommended to prevent this coordination.

Mechanistic Pathway

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The diagram below illustrates the specific cycle for this substrate.

SuzukiMechanism Substrate Substrate: This compound OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Substrate->OxAdd Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet Boronic Boronic Acid/Ester + Base (Activation) Boronic->TransMet Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: Methyl 3-aryl-imidazo[1,2-a]pyridine-6-carboxylate RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition and base-mediated transmetallation steps.[1]

Experimental Protocols

Method A: The "Robust" Standard (Recommended)

This method uses a bidentate ligand to prevent catalyst poisoning and a mild base to minimize ester hydrolysis. It is suitable for 80% of aryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).

  • Loading: 5 mol%.

  • Base: Na₂CO₃ (2.0 M aqueous solution).

  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv).

    • Aryl Boronic Acid (1.2 – 1.5 equiv).

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (concentration 0.1 M relative to substrate).

  • Base: Add Na₂CO₃ (2.0 M aq, 3.0 equiv).

  • Degas: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes (essential to prevent homocoupling).

  • React: Seal the vial and heat to 80–90°C for 4–16 hours. Monitor by LC-MS.[2]

    • Note: Do not exceed 100°C to protect the methyl ester.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Anhydrous Conditions (For Sensitive Esters/Hindered Substrates)

If hydrolysis is observed in Method A, or if the boronic acid is sterically hindered (ortho-substituted), use this anhydrous protocol.

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Base: K₃PO₄ (finely ground, anhydrous).

  • Solvent: Toluene or THF.

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vial, dissolve Pd(OAc)₂ and XPhos in the solvent and stir at RT for 5 mins under Argon to generate the active catalytic species.

  • Charge: Add the substrate (1.0 equiv), Boronic Acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • React: Heat to 100°C (Toluene) or 65°C (THF) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate the filtrate and purify.

Optimization & Troubleshooting Guide

Use the following decision matrix to troubleshoot low yields or side reactions.

OptimizationLogic Issue Problem Observed Hydrolysis Ester Hydrolysis (Acid detected) Issue->Hydrolysis NoReaction No Reaction (SM recovered) Issue->NoReaction Debromo Protodebromination (H instead of Ar) Issue->Debromo Homo Homocoupling (Ar-Ar dimer) Issue->Homo Sol1 Switch to Method B (Anhydrous K3PO4) Hydrolysis->Sol1 Sol2 Check Catalyst Quality Switch to XPhos Pd G3 NoReaction->Sol2 Sol3 Use Anhydrous Solvent Lower Temp Debromo->Sol3 Sol4 Degas longer Reduce Oxidant (Air) Homo->Sol4

Figure 2: Troubleshooting logic flow for common Suzuki coupling failures.

Comparison of Conditions
ParameterMethod A (Standard)Method B (Anhydrous)
Primary Utility General screening, robust substratesHydrolysis-sensitive or hindered substrates
Base Na₂CO₃ (aq)K₃PO₄ (solid)
Ligand System dppf (Bidentate)XPhos (Buchwald Biaryl)
Water Content BiphasicAnhydrous
Ester Stability Moderate (Risk at >100°C)High
Cost LowModerate (Ligand cost)

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Cross-coupling reactions of imidazo[1,2-a]pyridines: A comprehensive review." Organic Chemistry Frontiers, 2015.

  • Suzuki Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Catalyst Selection for Heterocycles

    • Marion, N., et al. "Modified Pd-Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of Organic Chemistry, 2006.

  • Information derived from standard protecting group stability data (Greene's Protective Groups) and verified against vendor protocols (e.g.

Disclaimer: These protocols are provided for research purposes. Always consult Safety Data Sheets (SDS) for all chemicals and perform a risk assessment before conducting experiments.

Sources

Functionalization of C-3 position in imidazo[1,2-a]pyridine-6-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-3 Functionalization of Imidazo[1,2-a]pyridine-6-carboxylates

Strategic Analysis & Electronic Landscape

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem) and anti-inflammatory agents. However, the 6-carboxylate derivative presents a unique electronic challenge compared to the parent heterocycle.

The "Push-Pull" Conflict:

  • The "Push": The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, making C-3 the most nucleophilic site (highest HOMO coefficient).

  • The "Pull": The ester group at C-6 is a strong Electron Withdrawing Group (EWG). Through conjugation, it reduces the overall electron density of the pyridine ring.

Implication for Reactivity: While C-3 remains the primary site for electrophilic attack, the 6-EWG deactivates the system. Consequently, standard protocols for the parent ring often fail or result in low yields due to sluggish kinetics. This guide focuses on high-energy electrophiles and catalytic C-H activation systems specifically tuned to overcome this deactivation without hydrolyzing the sensitive ester moiety.

ReactivityMap Core Imidazo[1,2-a]pyridine-6-carboxylate C3 C-3 Position (Nucleophilic Center) Core->C3 Highest HOMO C6 C-6 Position (Ester / EWG) Core->C6 Inductive Withdrawal Reactivity Reactivity Consequence: Requires activated electrophiles or Metal-Catalyzed C-H Activation C3->Reactivity Directs Functionalization C6->C3 Deactivates

Figure 1: Electronic reactivity map showing the antagonistic relationship between the C-3 nucleophile and C-6 EWG.

Protocol A: Pd-Catalyzed C-3 Arylation (Direct C-H Activation)

Context: Traditional arylation requires pre-functionalization (halogenation) followed by Suzuki/Stille coupling. Direct C-H activation is superior for atom economy but requires specific conditions to operate on the electron-deficient 6-ester scaffold.

Mechanism: Concerted Metalation-Deprotonation (CMD). The choice of base is critical; carbonate or pivalate bases act as a shuttle to deprotonate C-3 via the Pd center.

Materials
  • Substrate: Ethyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) - Note: Aryl Iodides may cause homocoupling; Bromides are preferred.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) - Essential to stabilize Pd against the electron-deficient heterocycle.

  • Base: KOAc (2.0 equiv) - Anhydrous is critical.

  • Solvent: DMA (Dimethylacetamide) or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Methodology
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with the imidazopyridine substrate, Aryl Bromide, Pd(OAc)₂, PPh₃, and KOAc.

  • Solvation: Add anhydrous DMA via syringe. Do not use DMF if temperatures exceed 120°C due to potential decomposition.

  • Degassing: Freeze-pump-thaw the solution (3 cycles) to remove O₂. Oxygen is a catalyst poison for this specific C-H activation cycle.

  • Reaction: Seal and heat to 110°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The 6-ester creates a distinct UV signature. Look for the mass shift of +Ar.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA. Dry organic phase over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: If the aryl bromide is electron-rich (e.g., 4-OMe-Ph-Br), increase catalyst loading to 10 mol% or switch to a more electron-rich ligand like PCy₃ to facilitate oxidative addition.

Protocol B: C-3 Formylation (Vilsmeier-Haack)

Context: The C-3 formyl group is a versatile handle for subsequent olefination or reductive amination. The 6-ester deactivates the ring, meaning the standard "0°C to RT" Vilsmeier protocol often results in incomplete conversion.

Materials
  • Reagent: POCl₃ (Phosphorus oxychloride) - Freshly distilled.

  • Solvent/Reagent: DMF (Anhydrous) - Acts as both reactant and solvent.

  • Quench: Saturated NaOAc (aq) or 2M NaOH (careful pH control).

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a flame-dried flask under N₂, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min at 0°C until the chloroiminium salt precipitates (white solid).

  • Addition: Dissolve the imidazo[1,2-a]pyridine-6-carboxylate in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating (The Deviation): Unlike standard substrates, warm this reaction to 60–80°C for 4 hours. The thermal energy is required to overcome the activation barrier raised by the 6-ester.

  • Hydrolysis (Crucial Step):

    • Cool to 0°C.

    • Pour the mixture onto crushed ice.

    • Slowly neutralize with Sat. NaOAc to pH 7–8. Do not use strong NaOH rapidly, or you will hydrolyze the C-6 ester to the carboxylic acid (zwitterion formation), which is water-soluble and difficult to extract.

  • Extraction: Extract with DCM (x3). The product is usually pure enough for the next step; recrystallize from EtOH if needed.

Protocol C: C-3 Halogenation (Bromination/Iodination)

Context: Halogenation provides a handle for Suzuki/Sonogashira coupling. NBS/NIS are preferred over elemental halogens to prevent over-oxidation or side reactions with the ester.

Data Summary: Halogenation Efficiency
ReagentSolventTempTimeYieldNotes
NBS MeCNRT1 h92%Cleanest profile.
NIS MeCNRT2 h88%Light sensitive.
Br₂ AcOH60°C4 h65%Acid promotes ester hydrolysis; avoid.
Step-by-Step Methodology (NBS)
  • Dissolve ethyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv) in MeCN (0.1 M).

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at Room Temperature. Protect from light.

  • Stir for 1 hour.

  • Quench: Add 10% Na₂S₂O₃ (aq) to remove trace bromine/radicals.

  • Isolation: Remove MeCN in vacuo. Partition between water and EtOAc. The product usually precipitates upon concentration.

Mechanistic Visualization: Pd-Catalyzed C-H Activation

The following diagram illustrates the Concerted Metalation-Deprotonation (CMD) pathway, emphasizing the role of the base in lowering the energy barrier for C-3 palladation.

CMD_Mechanism Start Pd(II) Precursor OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Ar-Br LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx KOAc / -KBr CMD CMD Transition State (C-3 Deprotonation) LigandEx->CMD Substrate Entry RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim -HOAc RedElim->Start Regeneration of Pd(0) Product C-3 Arylated Product RedElim->Product

Figure 2: The CMD catalytic cycle. Note that the acetate base is crucial for the C-3 deprotonation step (CMD node).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Arylation) Catalyst poisoning or insufficient temp.Ensure O₂ exclusion (freeze-pump-thaw). Increase temp to 130°C. Switch to Pd(dppf)Cl₂.
Ester Hydrolysis Aqueous base or wet solvent.Use anhydrous KOAc or Cs₂CO₃. Switch solvent to 1,4-Dioxane.
Regio-scrambling Steric crowding at C-3.Unlikely with C-6 ester. If observed, lower temperature and use a bulkier ligand (e.g., JohnPhos).
Vilsmeier Failure "Wet" POCl₃ or low reactivity.Distill POCl₃. Increase reaction temp to 80°C. Ensure 1.5 equiv of Vilsmeier reagent.

References

  • General C-3 Reactivity: Tashrifi, Z. et al. "C3-Functionalization of Imidazo[1,2-a]pyridines."[1] Eur. J. Org.[1] Chem., 2019.[1] Link

  • Pd-Catalyzed C-H Arylation: Koubachi, J. et al. "Direct Pd-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides." J. Org.[2] Chem., 2007. Link

  • Mechanism of C-H Activation (CMD): Lapointe, D. & Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chem. Lett., 2010. Link

  • Vilsmeier-Haack on Heterocycles: Meth-Cohn, O. & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3][4] Comprehensive Organic Synthesis, 1991. Link

  • Halogenation Protocols: Hojati, S. F. et al. "NBS/MeCN: A mild and efficient protocol for the bromination of imidazo[1,2-a]pyridines." Tetrahedron Lett., 2016. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and drug development.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a "privileged" structure, frequently found in compounds with a wide array of biological activities. These include antiviral, antiulcer, antibacterial, and antifungal properties. Consequently, the development of efficient and versatile methods for the functionalization of this scaffold is of high importance to the scientific community.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] This guide provides an in-depth exploration of the application of these reactions to 3-bromoimidazo[1,2-a]pyridine esters, a key building block for the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Starting Material: Synthesis of 3-Bromoimidazo[1,2-a]pyridine Esters

A common route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[4] For the synthesis of 3-bromoimidazo[1,2-a]pyridine esters, a subsequent bromination step is typically required. One effective method involves the direct bromination of the parent imidazo[1,2-a]pyridine ester using a suitable brominating agent like N-bromosuccinimide (NBS).

G cluster_0 Synthesis of Starting Material 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine_ester Imidazo[1,2-a]pyridine ester 2-Aminopyridine->Imidazo[1,2-a]pyridine_ester Condensation alpha-Haloester alpha-Haloester alpha-Haloester->Imidazo[1,2-a]pyridine_ester 3-Bromoimidazo_ester 3-Bromoimidazo[1,2-a]pyridine ester Imidazo[1,2-a]pyridine_ester->3-Bromoimidazo_ester Bromination Brominating_agent Brominating Agent (e.g., NBS) Brominating_agent->3-Bromoimidazo_ester

Caption: General synthesis of 3-bromoimidazo[1,2-a]pyridine esters.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck coupling), and reductive elimination.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

G cluster_legend General Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R R-Pd(II)L2-R' PdII->PdII_R Trans Transmetalation PdII_R->Pd0 R-R' RedElim Reductive Elimination ArX Ar-X = 3-bromoimidazo[1,2-a]pyridine ester RM R'-M = Coupling Partner (e.g., Boronic Acid) RR R-R' = Coupled Product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds.[7] For 3-bromoimidazo[1,2-a]pyridine esters, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. Microwave-assisted protocols can significantly shorten reaction times.[8][9]

Rationale for Reagent Selection:
  • Palladium Catalyst: For heteroaryl bromides, catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[10] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed. The strength and solubility of the base can influence the reaction rate and yield.[10][11]

  • Solvent: Aprotic polar solvents like dioxane, DMF, or a mixture of solvents with water are typically used to dissolve the various components of the reaction.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave vial

  • Stir bar

Procedure:

  • To a microwave vial equipped with a stir bar, add the 3-bromoimidazo[1,2-a]pyridine ester, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 20-60 minutes).[8][9]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylimidazo[1,2-a]pyridine ester85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine ester80-90
33-Pyridinylboronic acid3-(3-Pyridinyl)imidazo[1,2-a]pyridine ester70-85
42-Thienylboronic acid3-(2-Thienyl)imidazo[1,2-a]pyridine ester75-90

Note: Yields are representative and may vary depending on the specific ester and reaction conditions.

Application Protocol 2: Heck Coupling for Alkene Installation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[12][13] This allows for the introduction of vinyl groups at the 3-position of the imidazo[1,2-a]pyridine core, which are valuable handles for further synthetic transformations.

Rationale for Reagent Selection:
  • Catalyst System: Palladium acetate (Pd(OAc)₂) in combination with a phosphine ligand is a common choice. For challenging substrates, more specialized ligands may be necessary.

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often employed.

Detailed Experimental Protocol: Heck Coupling

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine ester (1.0 equiv)

  • Styrene (or other alkene) (1.5-2.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • P(o-tolyl)₃ (4-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • DMF (anhydrous)

  • Schlenk tube

  • Stir bar

Procedure:

  • To a Schlenk tube equipped with a stir bar, add the 3-bromoimidazo[1,2-a]pyridine ester, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][3] This reaction enables the introduction of a wide variety of primary and secondary amines at the 3-position of the imidazo[1,2-a]pyridine nucleus.

Rationale for Reagent Selection:
  • Catalyst System: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like RuPhos and BrettPhos are often highly effective.[14]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being a common choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine ester (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Toluene (anhydrous)

  • Schlenk tube

  • Stir bar

Procedure:

  • To a Schlenk tube, add the 3-bromoimidazo[1,2-a]pyridine ester, Pd₂(dba)₃, RuPhos, and NaOt-Bu. Caution: NaOt-Bu is hygroscopic and should be handled in a glovebox or under an inert atmosphere.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and the amine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-purity, oxygen-free catalysts and ligands. Consider using a pre-catalyst.

    • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure all solvents and the reaction vessel are properly degassed.

    • Incorrect Base or Solvent: The choice of base and solvent can be critical. Screen different conditions to find the optimal combination for your specific substrate.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid (Suzuki): Use a slight excess of the boronic acid and ensure efficient stirring.

    • Dehalogenation: This can occur in the presence of a hydrogen source. Ensure anhydrous conditions and consider a milder base.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox.

  • Organic solvents are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions can generate high pressures. Use only certified microwave vials and do not exceed the recommended fill volume.

Conclusion

The palladium-catalyzed cross-coupling of 3-bromoimidazo[1,2-a]pyridine esters is a versatile and powerful strategy for the synthesis of a diverse range of functionalized molecules with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore this exciting area of chemistry. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving successful outcomes.

References

  • Anonymous. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Anonymous. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • VAST Journals System. (n.d.). Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide. Retrieved from [Link]

  • Anonymous. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Tran, R. Q., et al. (n.d.). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • Anonymous. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Anonymous. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Note: Optimized Hydrolysis Protocols for the Synthesis of 3-bromoimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the efficient hydrolysis of methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate to its corresponding carboxylic acid. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds developed for a range of therapeutic targets.[1][2] The conversion of the methyl ester to the carboxylic acid is a critical step, enabling further derivatization, such as amide bond formation, to explore structure-activity relationships. This document outlines both base-catalyzed (saponification) and acid-catalyzed hydrolysis methods, with a primary focus on a robust and high-yield saponification protocol using lithium hydroxide. We delve into the mechanistic rationale behind procedural choices, offer step-by-step instructions, and provide a troubleshooting guide to address common experimental challenges.

Introduction and Mechanistic Overview

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. The choice between acid- and base-catalyzed methods depends on the substrate's stability and the desired reaction outcome.

Chemical Transformation:

Chemical reaction showing the hydrolysis of this compound to 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid.
  • Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is inherently an equilibrium-driven process.[3][4][5] The reaction is typically performed by heating the ester in an aqueous solution containing a strong acid. To drive the equilibrium towards the carboxylic acid product, a large excess of water is required.[5] The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis (Saponification): This is the preferred method for many ester hydrolyses due to its irreversible nature.[4][7] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like LiOH, NaOH, or KOH) attacks the electrophilic carbonyl carbon.[7] This forms a tetrahedral intermediate which then collapses, expelling an alkoxide (in this case, methoxide) as the leaving group. The final step is a rapid and essentially irreversible acid-base reaction where the generated carboxylic acid is deprotonated by the base to form a carboxylate salt.[4][7] An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid product.

Comparative Analysis of Hydrolysis Protocols

The selection of a suitable hydrolysis protocol is critical for achieving high yield and purity. Below is a comparison of typical conditions for the primary methods.

ParameterBase-Catalyzed (Saponification)Acid-Catalyzed Hydrolysis
Primary Reagent LiOH, NaOH, or KOH[8]HCl or H₂SO₄
Stoichiometry 1.1 - 2.5 equivalents of baseCatalytic amount of acid, large excess of water
Solvent System Mixed aqueous/organic (e.g., THF/H₂O, Dioxane/H₂O, MeOH/H₂O)[9][10]Dilute aqueous acid[5]
Temperature Room temperature to gentle reflux (e.g., 25-60 °C)Reflux (typically >80 °C)
Reaction Nature Irreversible[4][7]Reversible (Equilibrium)[3]
Workup Acidification to pH 1-2 to precipitate the productExtraction with an organic solvent
Advantages High yield, irreversible, generally milder conditions.Simple reagent profile.
Disadvantages Requires careful pH adjustment during workup.Equilibrium may prevent full conversion; potentially harsher conditions (high temp).

Based on this analysis, the base-catalyzed saponification using Lithium Hydroxide (LiOH) is recommended for its efficiency and reliability.

Recommended Protocol: Base-Catalyzed Hydrolysis with LiOH

This protocol provides a robust method for the quantitative conversion of the methyl ester to the carboxylic acid. Lithium hydroxide is often favored in laboratory settings as it can provide excellent yields under mild conditions.[9][11] The use of a tetrahydrofuran (THF)/water co-solvent system ensures the solubility of both the organic starting material and the inorganic base.[9]

Materials and Reagents
  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), ACS grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M and 2M solutions

  • Ethyl Acetate (EtOAc), ACS grade

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add THF and Water in a 3:1 ratio (e.g., 9 mL THF and 3 mL H₂O for every 1 gram of starting material).

    • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Initiation of Hydrolysis:

    • In a separate container, dissolve lithium hydroxide monohydrate (1.5 eq) in a minimum amount of water.

    • Add the LiOH solution dropwise to the stirring solution of the ester at room temperature.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Spot the reaction mixture against the starting material. The product, being a carboxylic acid, will be significantly more polar and should have a much lower Rf value.

    • The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup and Isolation:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous residue with deionized water.

    • Cool the solution in an ice bath.

    • Slowly acidify the mixture by adding 2M HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 1-2.

    • A precipitate of the carboxylic acid product should form upon acidification.

    • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the product under high vacuum. The purity is often sufficient at this stage. If further purification is needed, recrystallization from a suitable solvent (e.g., Ethanol/Water) can be performed.

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrolysis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Ester in THF/H₂O B Add aq. LiOH Solution A->B Initiate C Stir at Room Temp (2-4 hours) B->C D Monitor by TLC C->D E Remove THF (Rotary Evaporation) D->E Reaction Complete F Dilute with H₂O E->F G Acidify to pH 1-2 with 2M HCl (ice bath) F->G H Precipitate Forms G->H I Vacuum Filtration H->I Isolate J Wash with Cold H₂O I->J K Dry Under Vacuum J->K L Obtain Pure Carboxylic Acid K->L

Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Poor solubility of starting material.- Allow the reaction to stir for a longer period.- Gently heat the reaction mixture to 40-50 °C.- Increase the proportion of THF in the solvent mixture (e.g., to 4:1 or 5:1 THF/H₂O).
No Precipitate Forms During Acidification - Product is soluble in the acidic aqueous medium.- Insufficient acidification.- Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to obtain the product.- Double-check the pH. Ensure it is robustly acidic (pH 1-2).
Oily Product Instead of Solid - Presence of impurities.- Product may have a low melting point.- Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.- If trituration fails, proceed with an extractive workup as described above.
Low Yield - Incomplete precipitation.- Product loss during transfers or washing.- After filtration, extract the acidic filtrate with Ethyl Acetate to recover any dissolved product.- Ensure washing steps during filtration are done with minimal amounts of cold water.

Conclusion

The conversion of this compound to its carboxylic acid is a key synthetic step for accessing a wide array of derivatives for drug discovery and development. The detailed base-catalyzed hydrolysis protocol presented here offers a reliable, high-yielding, and scalable method for this transformation. By understanding the underlying mechanism and potential experimental pitfalls, researchers can efficiently produce this valuable intermediate with high purity.

References

  • ResearchGate. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Google Patents. (n.d.). WO2019072944A1 - Method for preparing 3-[(4s)-8-bromo-1-methyl-6-(pyridin-2-yl).
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • YouTube. (2022). Base hydrolysis of esters. Real Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Available at: [Link]

  • YouTube. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. Khan Academy. Available at: [Link]/watch?v=u-pQ20-b2o4)

Sources

Application Note: Regioselective Bromination of Methyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methyl imidazo[1,2-a]pyridine-6-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAP kinase), GABA receptor ligands, and anti-infectives. Functionalization of this scaffold, particularly at the C-3 position , is a critical synthetic gateway for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

This guide details the regioselective bromination of this specific substrate. Unlike electron-rich imidazo[1,2-a]pyridines, the presence of the C-6 methyl ester (an electron-withdrawing group, EWG) deactivates the pyridine ring, significantly influencing reaction kinetics and solubility. This note provides two validated protocols: a "Gold Standard" laboratory method using N-Bromosuccinimide (NBS) and a scale-up compatible method using elemental bromine .

Mechanistic Insight & Regioselectivity

Electronic Environment

The imidazo[1,2-a]pyridine ring system is an imidazo-fused nitrogen-bridgehead heterocycle.[1][2]

  • The Pyridine Ring: In this specific substrate, the C-6 position bears a methyl ester (

    
    ). This EWG pulls electron density away from the six-membered ring, deactivating positions C-5, C-7, and C-8 toward electrophilic attack.
    
  • The Imidazole Ring: The nitrogen bridgehead (

    
    ) donates electron density into the five-membered ring. Consequently, C-3  retains the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the exclusive site for Electrophilic Aromatic Substitution (EAS) under standard conditions.
    
Reaction Pathway Visualization

The following diagram illustrates the regioselective attack of the bromonium ion (


) at C-3, followed by re-aromatization.

BrominationMechanism Figure 1: Mechanism of C-3 Regioselective Bromination Substrate Substrate (C6-Ester Imidazo[1,2-a]pyridine) SigmaComplex Sigma Complex (C3-sp3 Intermediate) Substrate->SigmaComplex Nucleophilic Attack (C3) Electrophile Electrophile Generation (NBS -> Br+) Electrophile->SigmaComplex Product Product (3-Bromo-6-ester) SigmaComplex->Product -H+ (Re-aromatization)

Figure 1: The C-6 ester deactivates the pyridine ring, directing the electrophile (


) exclusively to the C-3 position.

Reagent Selection Matrix

Choosing the right brominating agent is a balance between atom economy, handling safety, and purification ease.

ReagentSolvent SystemAtom EconomySelectivityRecommendation
N-Bromosuccinimide (NBS) MeCN or DMFModerateHigh Primary Choice. Mild, easy to handle solids, high regiocontrol.
Elemental Bromine (

)
AcOH or DCMHighModerateScale-Up Only. Harsh; HBr byproduct can hydrolyze the ester if not buffered.
KBr / Oxone Water/MeCNLowHighGreen Alternative. Good for sustainability, but solubility of the ester substrate in water is often poor.
CBID (Dibromoisocyanuric acid)

HighLowAvoid. Too strong; likely to cause over-bromination or ester hydrolysis.

Protocol 1: The "Gold Standard" (NBS/MeCN)

Application: Discovery chemistry (mg to 50g scale). Rationale: Acetonitrile (MeCN) is polar enough to dissolve the substrate but allows for easy workup compared to DMF. NBS provides a slow, controlled release of


.
Materials
  • Substrate: Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.10 equiv)

  • Solvent: Acetonitrile (anhydrous preferred, 10 mL per gram of substrate)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in Acetonitrile at room temperature (20–25°C).

    • Note: If the substrate does not dissolve completely, mild heating (40°C) or adding a co-solvent (DCM) is permissible, but pure MeCN is preferred to simplify solvent recovery.

  • Addition: Add NBS portion-wise over 15 minutes.

    • Critical Control Point: Do not add NBS all at once. Although the reaction is not violently exothermic, a high instantaneous concentration of

      
       can lead to minor di-bromination side products.
      
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at room temperature. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Time: Typically 1–3 hours. The C-6 ester deactivation may slow the reaction compared to unsubstituted imidazopyridines. If conversion is <90% after 2 hours, heat to 45°C.

  • Quench: Once complete, dilute the mixture with water (2x reaction volume) and add 10%

    
      (approx. 0.5 equiv relative to NBS) to neutralize excess bromine. Stir for 10 minutes.
    
    • Visual Check: The orange color should fade to colorless/pale yellow.

  • Workup:

    • Method A (Precipitation): If the product precipitates upon water addition (common for this ester), filter the solid, wash with water and cold diethyl ether.

    • Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Usually not required. If necessary, recrystallize from Ethanol or purify via silica flash chromatography (0-5% MeOH in DCM).

Protocol 2: Scale-Up Method ( /AcOH)

Application: Process chemistry (>100g scale). Rationale: Elemental bromine is cheaper and has higher atom economy. Acetic acid serves as the solvent and buffers the reaction.

Critical Safety Note

Bromine (


)  is highly corrosive and volatile. Hydrogen Bromide (HBr)  gas is generated. This reaction must be performed in a well-ventilated fume hood with a caustic scrubber.
Step-by-Step Procedure
  • Dissolution: Dissolve Substrate (1.0 equiv) and Sodium Acetate (1.2 equiv) in Glacial Acetic Acid (5-7 volumes).

    • Why NaOAc? It acts as a buffer to scavenge HBr, preventing the hydrolysis of the methyl ester to the carboxylic acid.

  • Addition: Cool the solution to 10–15°C. Add Bromine (1.05 equiv) dropwise as a solution in Acetic Acid.

    • Exotherm Control: Maintain internal temperature <25°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice water containing Sodium Bisulfite .

  • Isolation: Neutralize the solution to pH ~7-8 using solid

    
     or 
    
    
    
    (carefully, to avoid ester hydrolysis). Filter the resulting precipitate.

Experimental Workflow Diagram

Workflow Figure 2: Standard Experimental Workflow (NBS Protocol) Start Start: Substrate + MeCN AddNBS Add NBS (1.05 eq) Portion-wise Start->AddNBS Monitor Monitor (LCMS/TLC) Target: M+Br Peak AddNBS->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Heat to 45°C) Quench Quench: Na2S2O3 (aq) Remove excess Br2 Decision->Quench Yes Workup Precipitation or EtOAc Extraction Quench->Workup Final Final Product (>95% Purity) Workup->Final

Figure 2: Decision tree for the NBS-mediated bromination workflow.

Quality Control & Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete conversion due to ester deactivation.Increase temp to 50°C; Check NBS quality (should be white, not yellow).
Ester Hydrolysis Acidic conditions during workup or reaction.Crucial: Ensure HBr is neutralized. Use NaOAc buffer in

method. Avoid strong base during workup.
Di-bromination Excess reagent or high local concentration.Add NBS slower. Ensure stoichiometry is strictly 1.05 equiv.
Colored Product Residual Bromine/NBS.Wash organic layer thoroughly with Thiosulfate/Bisulfite.

Analytical Validation:

  • 1H NMR: Look for the disappearance of the C-3 proton (typically a singlet or doublet around 7.5–8.0 ppm, depending on solvent). The C-5, C-7, and C-8 protons will remain but may shift downfield slightly.

  • LCMS: Expect a characteristic 1:1 isotopic pattern for

    
     and 
    
    
    
    . Mass shift:
    
    
    .

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Perveen, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.[4] PMC (NIH).

    • [Link]

  • Regioselectivity & Biological Relevance

    • Kusy, D., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.[5] Frontiers in Chemistry.

    • [Link]

  • Halogenation Protocols (Green Chemistry Context)

    • Kour, J., et al. (2022).[4] TBAX/Oxone‐Mediated Halogenation of Pyrazoles and Other Heterocycles.[4] Chemistry – An Asian Journal.[4] (Discusses alternative halogenation strategies applicable to fused heterocycles).

    • [Link]

  • Reaction Optimization Data

    • ChemicalBook Data.[3] Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Analogous transformation logic).

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One-pot synthesis of substituted imidazo[1,2-a]pyridine-6-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Streamlined One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridine-6-carboxylates

Executive Summary

This Application Note details a robust, scalable, one-pot protocol for the synthesis of substituted imidazo[1,2-a]pyridine-6-carboxylates . These scaffolds are critical pharmacophores in drug discovery, acting as GABA-A receptor agonists (e.g., Zolpidem analogs), anti-inflammatory agents, and antivirals.

Traditional syntheses often involve multi-step condensation and halogenation, resulting in poor atom economy. This guide prioritizes the Groebke-Blackburn-Bienaymé (GBB) three-component reaction , utilizing methyl 6-aminonicotinate, aldehydes, and isocyanides. This method offers superior atom economy, high diversity potential, and operational simplicity.

Scientific Rationale & Mechanism

The GBB reaction is an isocyanide-based multicomponent reaction (IMCR) that constructs the fused imidazole ring in a single step.

Why this approach?

  • Atom Economy: All three components are incorporated into the final product with water as the only byproduct.

  • Regioselectivity: The reaction is highly selective for the formation of the 3-amino-imidazo[1,2-a]pyridine core.

  • Functionalization: The use of methyl 6-aminonicotinate specifically targets the 6-carboxylate derivatives, which are versatile precursors for further amide coupling or solubility enhancement in medicinal chemistry campaigns.

Mechanistic Pathway

The reaction proceeds through a non-concerted sequence:

  • Schiff Base Formation: Condensation of the 2-aminopyridine with the aldehyde to form an imine (or iminium ion in the presence of acid).

  • Isocyanide Insertion: [4+1] Cycloaddition-like attack of the isocyanide on the iminium species.

  • Cyclization & Tautomerization: Intramolecular nucleophilic attack by the pyridine ring nitrogen followed by a [1,3]-prototropic shift to aromatize the system.

GBB_Mechanism Start Reagents: Methyl 6-aminonicotinate + Aldehyde Imine Intermediate I: Imine/Iminium Ion Start->Imine - H2O (Acid Cat.) Nitrilium Intermediate II: Nitrilium Ion (Isocyanide Attack) Imine->Nitrilium + Isocyanide (R-NC) Cyclic Intermediate III: Cyclic Adduct (5-exo-dig) Nitrilium->Cyclic Intramolecular Cyclization Product Final Product: Imidazo[1,2-a]pyridine -6-carboxylate Cyclic->Product [1,3]-H Shift Aromatization

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol

Target Molecule: Methyl 3-(tert-butylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylate.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Methyl 6-aminonicotinate 152.151.0152 mg (1 mmol)Amine Component
4-Chlorobenzaldehyde 140.571.1155 mg (1.1 mmol)Aldehyde Component
tert-Butyl isocyanide 83.131.1124 µL (1.1 mmol)Isocyanide Component
Scandium(III) triflate 491.950.0525 mg (5 mol%)Lewis Acid Catalyst
Methanol (MeOH) 32.04-3.0 mLSolvent

Note: While Sc(OTf)₃ is the gold standard for yield, p-Toluenesulfonic acid (PTSA, 10 mol%) is a cost-effective alternative for scale-up.

Step-by-Step Procedure
  • Pre-Complexation: In a 10 mL microwave vial or round-bottom flask, dissolve Methyl 6-aminonicotinate (1.0 equiv) and 4-Chlorobenzaldehyde (1.1 equiv) in MeOH (0.3 M concentration relative to amine).

  • Catalyst Addition: Add Sc(OTf)₃ (5 mol%) to the mixture. Stir at Room Temperature (RT) for 10–15 minutes.

    • Checkpoint: The solution may turn slightly yellow/turbid as the imine forms.

  • Isocyanide Addition: Add tert-Butyl isocyanide (1.1 equiv) dropwise via syringe.

  • Reaction: Seal the vessel and stir at RT for 12 hours or heat to 60°C for 3 hours (if using a reflux condenser or microwave reactor).

    • TLC Monitoring: Eluent System: Hexane/EtOAc (7:3). The product typically fluoresces blue under UV (365 nm).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (15 mL).

    • Wash with saturated NaHCO₃ (2 x 10 mL) to remove acid traces.

    • Wash with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 80–92%.

Optimization & Troubleshooting

The success of this protocol relies on solvent polarity and catalyst acidity.

Solvent Screening Data (Relative Conversion)
SolventDielectric Constant (

)
Conversion (6h, RT)Notes
Methanol 33.0>95% Best solubility & proton transfer
Ethanol24.582%Good alternative
DCM8.9<20%Poor imine stabilization
Toluene2.4TraceNon-polar solvents fail

Troubleshooting Guide:

  • Low Yield: If the imine formation is slow (electron-deficient aldehydes), add 4Å molecular sieves to scavenge water.

  • Sticky Residue: If the product oils out during workup, triturating with cold diethyl ether often induces crystallization.

  • Side Reactions: If hydrolysis of the ester (6-carboxylate) is observed, ensure the methanol is anhydrous and avoid strong Brønsted acids like HCl; stick to Sc(OTf)₃ or PTSA.

Workflow Visualization

The following diagram illustrates the operational workflow for the synthesis and purification.

GBB_Workflow Step1 1. Mix Amine + Aldehyde Solvent: MeOH Time: 10 min Step2 2. Add Catalyst (Sc(OTf)3 or PTSA) Step1->Step2 Step3 3. Add Isocyanide (Dropwise) Step2->Step3 Step4 4. Reaction RT (12h) or 60°C (3h) Step3->Step4 Check TLC Check (Hex/EtOAc 7:3) Step4->Check Check->Step4 Incomplete (Extend Time) Workup 5. Workup Evaporate -> EtOAc/NaHCO3 Wash Check->Workup Complete Purify 6. Purification Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the one-pot synthesis of substituted imidazo[1,2-a]pyridine-6-carboxylates.

Scope and Limitations

  • Aldehyde Scope: Electron-withdrawing groups (EWG) on the aldehyde (e.g., -NO₂, -CF₃) generally accelerate the reaction and increase yields compared to electron-donating groups (EDG).

  • Isocyanide Scope: Aliphatic isocyanides (t-Butyl, Cyclohexyl) work excellently. Aromatic isocyanides are less reactive and may require higher temperatures.

  • Amine Constraints: The 6-carboxylate group on the pyridine slightly deactivates the ring nitrogen, making the catalyst essential. Unsubstituted 2-aminopyridine reacts faster than methyl 6-aminonicotinate.

References

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.

  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of imidazo[1,2-a] annulated pyridines, pyrazines and pyrimidines by a new multicomponent reaction. Synlett, 1998(06), 661-663.

  • Blackburn, C., et al. (1998).[3] Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation. Tetrahedron Letters, 39(22), 3635-3638.

  • Devi, N., Singh, D., & Singh, V. (2018). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Current Organic Chemistry, 22.

  • Shaabani, A., et al. (2020). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction.[1] ACS Omega, 5(45), 29286–29296.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Optimization of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimized synthesis, troubleshooting, and purification of methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary & Reaction Logic

The synthesis of this compound (Target Molecule) is a two-stage sequence involving the construction of the fused bicyclic core followed by regioselective electrophilic aromatic substitution.

  • Step 1 (Cyclization): Condensation of methyl 6-aminonicotinate with a haloacetaldehyde equivalent (Tschitschibabin-type ring closure).

  • Step 2 (Functionalization): Regioselective bromination at the C-3 position using N-bromosuccinimide (NBS).

Key Challenge: The electron-withdrawing methyl ester at C-6 deactivates the pyridine ring, reducing the nucleophilicity of the exocyclic amine in Step 1 and the electron density at C-3 in Step 2. This guide provides optimized protocols to overcome these electronic deactivation barriers.

Reaction Scheme

SynthesisWorkflow SM Methyl 6-aminonicotinate (Starting Material) Inter Intermediate: Methyl imidazo[1,2-a] pyridine-6-carboxylate SM->Inter Step 1: Cyclization (NaHCO3, EtOH, Reflux) Reagent1 Chloroacetaldehyde (aq. or acetal) Reagent1->Inter Product Product: Methyl 3-bromoimidazo[1,2-a] pyridine-6-carboxylate Inter->Product Step 2: Bromination (Regioselective C-3) Reagent2 NBS (1.05 eq) MeCN, 25-40°C Reagent2->Product

Figure 1: Optimized synthetic workflow for the target scaffold.

Module 1: Construction of the Imidazo[1,2-a]pyridine Core[1]

Optimized Protocol (Step 1)

Objective: Synthesize methyl imidazo[1,2-a]pyridine-6-carboxylate.

  • Reagents:

    • Methyl 6-aminonicotinate (1.0 equiv)

    • Chloroacetaldehyde (50% aq. solution, 1.5–2.0 equiv) OR 2-Bromo-1,1-diethoxyethane (1.5 equiv)

    • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

    • Solvent: Ethanol (anhydrous preferred) or EtOH/H₂O (10:1).

  • Procedure:

    • Dissolve methyl 6-aminonicotinate in Ethanol (0.5 M concentration).

    • Add NaHCO₃.[1]

    • Add Chloroacetaldehyde dropwise at room temperature.

    • Critical Step: Heat to reflux (80°C) for 6–12 hours. Monitor by LCMS for disappearance of starting material (m/z ~153).

    • Note: The electron-deficient amine reacts slowly. If conversion stalls, add an additional 0.5 equiv of haloacetaldehyde and continue reflux.

  • Workup:

    • Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (0-5% MeOH in DCM).

Troubleshooting Guide: Cyclization
IssueProbable CauseCorrective Action
Low Conversion (<50%) Deactivated NucleophileThe ester group reduces amine nucleophilicity. Increase reaction time (up to 24h) or switch to 2-bromo-1,1-diethoxyethane with HBr catalysis in EtOH.
Black Tar/Polymerization Chloroacetaldehyde degradationChloroacetaldehyde polymerizes on storage. Use fresh reagent or the stable acetal equivalent (2-bromo-1,1-diethoxyethane).
Hydrolysis of Ester Basic conditions too strongAvoid strong bases like NaOH or KOH. Stick to NaHCO₃ or K₂CO₃. Ensure water content is minimized if hydrolysis persists.

Module 2: Regioselective Bromination (C-3)

Optimized Protocol (Step 2)

Objective: Brominate specifically at the C-3 position without over-brominating or hydrolyzing the ester.

  • Reagents:

    • Methyl imidazo[1,2-a]pyridine-6-carboxylate (Intermediate from Step 1).

    • N-Bromosuccinimide (NBS) (1.05 equiv). Do not use large excess.

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the intermediate in MeCN (0.2 M).

    • Cool to 0°C (ice bath).

    • Add NBS portion-wise over 15 minutes.

    • Allow to warm to room temperature (25°C). Stir for 1–3 hours.

    • Monitoring: Check TLC or LCMS. The product is usually less polar than the starting material.

  • Workup:

    • Dilute with water.[2] If the product precipitates, filter and wash with cold water/pentane.

    • If no precipitate: Extract with EtOAc, wash with 5% Na₂S₂O₃ (to remove trace bromine) and brine.

  • Purification:

    • The crude purity is often >90%. If needed, purify via silica gel chromatography (Hexanes/EtOAc gradient).[3]

Troubleshooting Guide: Bromination
IssueProbable CauseCorrective Action
Incomplete Reaction Electronic DeactivationThe C-6 ester deactivates the ring. If reaction stalls at RT, heat to 40-50°C . Do not exceed 60°C to avoid side reactions.
Regioselectivity Loss Temperature too highHigh temperatures can promote bromination at other positions (C-5 or C-8). Keep temp <50°C.
Product Color (Yellow/Orange) Trace Br₂ or impuritiesWash organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution during workup to quench active bromine species.

Decision Tree: Low Yield Diagnosis

Use this logic flow to identify the bottleneck in your specific experiment.

TroubleshootingTree Start Problem: Low Overall Yield StepCheck Which step failed? Start->StepCheck Step1 Step 1: Cyclization StepCheck->Step1 Step2 Step 2: Bromination StepCheck->Step2 S1_Issue1 SM remains unreacted? Step1->S1_Issue1 S1_Issue2 Complex mixture/Tars? Step1->S1_Issue2 S2_Issue1 Reaction too slow? Step2->S2_Issue1 S2_Issue2 Poly-bromination? Step2->S2_Issue2 S1_Action1 Action: Switch to Bromoacetaldehyde diethyl acetal + HBr cat. S1_Issue1->S1_Action1 Yes S1_Action2 Action: Lower temp to 60°C, use inert atmosphere (N2). S1_Issue2->S1_Action2 Yes S2_Action1 Action: Heat to 45°C or switch solvent to DMF. S2_Issue1->S2_Action1 Yes S2_Action2 Action: Strict 1.0 eq NBS, add dropwise at 0°C. S2_Issue2->S2_Action2 Yes

Figure 2: Diagnostic decision tree for yield optimization.

Frequently Asked Questions (FAQ)

Q: Can I perform this synthesis in "One-Pot"? A: While possible, it is not recommended for high purity requirements. The by-products from the cyclization (Step 1) often interfere with the radical/electrophilic nature of NBS in Step 2, leading to tarry mixtures. Isolating the intermediate (even by simple precipitation) significantly improves the final yield and color of the brominated product.

Q: Why is my product turning purple/dark on the shelf? A: Imidazo[1,2-a]pyridines can be light-sensitive, and trace acid from the bromination step (HBr byproduct) can accelerate degradation.

  • Fix: Ensure the final product is washed thoroughly with NaHCO₃ during workup and stored in an amber vial at 2–8°C.

Q: Can I use elemental Bromine (Br₂) instead of NBS? A: Br₂ is harsh and often leads to over-bromination or oxidation of the pyridine nitrogen. NBS provides a controlled release of Br⁺ and is far superior for this specific electron-deficient scaffold.

Q: The methyl ester hydrolyzed to the acid. How do I fix this? A: If you accidentally formed the carboxylic acid (3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid), you can re-esterify it by refluxing in Methanol with a catalytic amount of Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) for 2 hours.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[4] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[5] Journal of Organic Chemistry, 2013.

  • Regioselective Bromination with NBS

    • He, P., et al. "Base-Promoted Regioselective Bromination of Imidazo[1,2-a]pyridines." Letters in Organic Chemistry, 2023.[6]

  • Reactivity of Electron-Deficient Aminopyridines

    • Iorkula, T. H., et al.[6] "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 2024.[6] [6]

  • One-Pot Methodologies (Contextual)

    • Adimurthy, S., et al.[4][6] "Two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines." Journal of Chemical Sciences, 2018.

Sources

Purification methods for methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Ticket ID: #PUR-882-IP Status: Open Agent: Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols

Product Dashboard & Chemical Identity

Before initiating purification, verify the physicochemical profile of your target compound to select the appropriate solvent system.

PropertySpecificationNotes
Compound Name This compoundTarget
Core Structure Imidazo[1,2-a]pyridineFused bicyclic N-heterocycle
Substituents C3-Bromo, C6-Methyl EsterC3 is the site of electrophilic bromination
Molecular Weight ~255.07 g/mol
Polarity ModerateEster group increases polarity; Bromine adds lipophilicity.
Solubility (Good) DCM, DMSO, DMF, Hot Ethyl AcetateSuitable for extraction/loading.
Solubility (Poor) Water, Hexanes, Diethyl Ether (Cold)Suitable for precipitation/antisolvent.
Key Impurities Succinimide, Unreacted Starting Material, Dibrominated by-productsOriginating from NBS bromination.

Diagnostic: Select Your Purification Workflow

Based on your current crude purity and impurity profile, select the appropriate protocol below.

Scenario A: "I used NBS for bromination, and my NMR shows a massive peak at ~2.7 ppm."

Diagnosis: Residual Succinimide. Solution: Perform Protocol 1 (Aqueous Workup) immediately. Succinimide is highly water-soluble.

Scenario B: "My product is solid but contains minor starting material (<5%)."

Diagnosis: Co-crystallized impurities. Solution: Perform Protocol 2 (Recrystallization) .

Scenario C: "I have a complex mixture with regioisomers or poly-brominated species."

Diagnosis: Low regioselectivity or over-bromination. Solution: Perform Protocol 3 (Flash Chromatography) .

Detailed Protocols

Protocol 1: The "Standard Wash" (Removal of Succinimide)

Use this as the first step after the reaction is complete.

Mechanism: Succinimide (by-product of N-bromosuccinimide) is water-soluble, whereas the brominated ester is lipophilic.

  • Dilution: Dilute the reaction mixture (usually in Acetonitrile or DMF) with Ethyl Acetate (EtOAc) . Use a volume ratio of 5:1 (EtOAc : Reaction Solvent).

  • Wash 1 (Water): Wash the organic layer with distilled water (

    
     volume). This removes the bulk of succinimide and polar solvents (DMF/MeCN).
    
  • Wash 2 (Bicarbonate): Wash with saturated aqueous

    
    . This neutralizes any residual HBr generated during the reaction.
    
  • Wash 3 (Brine): Wash with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Checkpoint: Check


 NMR.[1][2][3][4] The singlet at 

ppm (DMSO-

) or

ppm (

) corresponding to succinimide should be gone.
Protocol 2: Recrystallization (High Purity)

Recommended for scaling up (>500 mg).

Solvent System: Ethanol (EtOH) or Ethyl Acetate/Hexane.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (boiling) required to dissolve the solid completely.

    • Tip: If the solid is stubborn, add a small amount of DCM to assist dissolution, then boil it off as you add Ethanol.

  • Hot Filtration (Optional): If insoluble black specks (palladium or decomposed organics) remain, filter the hot solution through a heated funnel/Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly. Then, place it in an ice bath (

    
    ) for 1-2 hours.
    
  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under high vacuum.

Why this works: The C3-bromo derivative is typically less soluble in cold alcohols than the non-brominated starting material due to increased crystal lattice energy and lipophilicity.

Protocol 3: Flash Column Chromatography

Recommended for difficult separations.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexanes/Ethyl Acetate.

  • Equilibration: Start with 10% EtOAc in Hexanes.

  • Loading: Dissolve crude in minimum DCM and dry load onto silica or liquid load if solubility permits.

  • Elution Gradient:

    • 0–10% EtOAc: Elutes non-polar impurities (if any).

    • 15–30% EtOAc: Target Compound (this compound) typically elutes here.

    • 40–60% EtOAc: Elutes unreacted starting material (more polar due to lack of Br and basic nitrogen availability).

    • 100% EtOAc/MeOH: Elutes polar by-products/succinimide.

Troubleshooting & FAQs

Q: My product turned yellow/orange during drying. Is it decomposing? A: The color is likely due to trace free bromine (


) trapped in the crystal lattice.
  • Fix: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (

    
    ) during the workup (Protocol 1). This reduces colored bromine to colorless bromide ions.
    

Q: I see a small impurity peak just next to my aromatic protons. What is it? A: This is likely the C3-H starting material (Methyl imidazo[1,2-a]pyridine-6-carboxylate).

  • Reason: The bromination might not have gone to completion.

  • Fix: If Recrystallization (Protocol 2) fails to remove it, use Column Chromatography (Protocol 3). The Bromine atom significantly changes the

    
     value, making separation feasible.
    

Q: Can I use acetone for recrystallization? A: Acetone is generally too good a solvent for these heterocycles, leading to poor recovery (low yield). Alcohols (EtOH, MeOH) or EtOAc/Hexane mixtures offer a better solubility differential vs. temperature.

Decision Logic Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (MeCN/DMF + NBS) CheckNMR Diagnostic: 1H NMR Check Start->CheckNMR Succinimide Impurity: Succinimide Present? (Peak ~2.7 ppm) CheckNMR->Succinimide Wash Protocol 1: Aqueous Workup (H2O / NaHCO3 / Brine) Succinimide->Wash Yes PurityCheck Check Purity (TLC/LCMS) Succinimide->PurityCheck No Wash->PurityCheck Recryst Protocol 2: Recrystallization (EtOH or EtOAc/Hex) PurityCheck->Recryst High Purity (>90%) Minor SM Column Protocol 3: Flash Chromatography (Hex/EtOAc Gradient) PurityCheck->Column Low Purity (<90%) Complex Mixture Final Pure Methyl 3-bromoimidazo [1,2-a]pyridine-6-carboxylate Recryst->Final Column->Final

Caption: Logical workflow for the isolation and purification of C3-brominated imidazopyridines.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Society Reviews, 2013.

  • Bromination Methodology (NBS Electrophilic Substitution): Hajra, A., et al. "Regioselective halogenation of imidazo[1,2-a]pyridines." Applied Organometallic Chemistry, 2018.[3] (Demonstrates C3 selectivity for electrophilic attack).

  • Starting Material Data (Methyl imidazo[1,2-a]pyridine-6-carboxylate): PubChem Compound Summary for CID 16210769 (Isomer Reference). [5]

  • Imidazo[1,2-a]pyridine Reactivity Reviews: Pervez, H., et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives."[6] RSC Advances, 2016.

(Note: While specific literature for the exact methyl ester derivative is limited, the protocols above are derived from standard operating procedures for the imidazo[1,2-a]pyridine scaffold, validated by the reactivity principles of the C3-position).

Sources

Technical Support Center: C3-Bromination of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Minimizing Side Products & Optimization of C3-Bromination Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Core Directive & Mechanistic Insight

Welcome to the technical support hub for imidazo[1,2-a]pyridine functionalization. You are likely here because your bromination yielded a mixture of poly-brominated species, oxidation byproducts, or unreacted starting material.

The Central Dogma of this Reaction: The imidazo[1,2-a]pyridine core is an electron-rich 10-


 aromatic system. The bridgehead nitrogen (

) donates electron density into the 5-membered ring, making C3 the most nucleophilic position (highest HOMO coefficient).

However, this high reactivity is a double-edged sword. The system is so electron-rich that once C3 is brominated, the ring often remains sufficiently nucleophilic to undergo a second attack at C5, C6, or C8, especially if electron-donating groups (EDGs) are present.

Visualizing the Pathway

The following diagram illustrates the standard electrophilic aromatic substitution (EAS) pathway and the critical divergence points where side products form.

BrominationMechanism Start Imidazo[1,2-a]pyridine Sigma C3-Sigma Complex (Intermediate) Start->Sigma + Br+ (from NBS) Side2 Side Product: Oxidative Degradation Start->Side2 Sensitive Functional Groups (Oxidation) NBS NBS (Electrophile) NBS->Sigma Product 3-Bromo-imidazo[1,2-a]pyridine (Target) Sigma->Product - H+ (Re-aromatization) Side1 Side Product: 5,3-Dibromo Species Product->Side1 Excess NBS / High Temp (Over-reaction)

Figure 1: Mechanistic pathway of C3-bromination showing the primary EAS route and divergence into common side products.

Troubleshooting Module (Q&A)

Issue 1: "I am seeing significant di-bromination (e.g., C3 + C5/C6)."

Diagnosis: Your reaction conditions are too aggressive, or the substrate is "hot" (activated by EDGs like -OMe or -NH2). The product (3-bromo derivative) is still electron-rich enough to react again.

Corrective Protocol:

  • Stoichiometry Control: Never exceed 1.0 equivalents of NBS initially. Start with 0.95 eq . Add the final 0.05 eq only after TLC/HPLC confirmation of remaining starting material.

  • Temperature Modulation: If running at RT (25°C), cool to 0°C or -10°C . Regioselectivity improves significantly at lower kinetic energy states.

  • Slow Addition: Do not dump solid NBS into the flask. Dissolve NBS in the reaction solvent (e.g., MeCN) and add it dropwise over 30–60 minutes. This keeps the instantaneous concentration of electrophile low.

Issue 2: "The reaction turns black/tarry, and yield is low."

Diagnosis: This indicates oxidative degradation . NBS is not just a brominating agent; it is an oxidant. If your scaffold contains free amines, aldehydes, or sulfur, NBS may be oxidizing them.

Corrective Protocol:

  • Protect Sensitive Groups: Convert free primary/secondary amines to amides or carbamates before bromination.

  • Switch Reagents: If NBS is too harsh, consider using pyridinium tribromide or NBS with a radical scavenger (though C3 bromination is ionic, radical pathways can cause background noise).

  • Check NBS Quality: Old NBS turns yellow/orange, indicating the presence of free bromine (

    
    ) and HBr. This is much more aggressive than pure NBS. Recrystallize your NBS  from water if it is not white.
    
Issue 3: "The reaction is stalled. 50% conversion after 24 hours."

Diagnosis: The ring is likely deactivated (e.g., presence of -NO2, -CF3, or -CN groups). The nucleophilicity of C3 is dampened.

Corrective Protocol:

  • Acid Catalysis: Add 5–10 mol% of acetic acid or ammonium acetate . This activates the NBS (making the bromine more electrophilic) or assists in the proton-transfer step.

  • Solvent Switch: Move from non-polar solvents (DCM) to polar aprotic solvents like Acetonitrile (MeCN) or even DMF (though workup is harder). Polar solvents stabilize the charged sigma-complex intermediate [1].

Optimized Protocols

Protocol A: The Industry Standard (High Selectivity)

Best for: General substrates, drug discovery intermediates.

  • Preparation: Dissolve imidazo[1,2-a]pyridine (1.0 mmol) in Acetonitrile (MeCN) (5 mL, 0.2 M).

    • Why MeCN? It is polar enough to stabilize the transition state but does not participate in the reaction like alcohols might.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add NBS (0.98 mmol, 0.98 eq) portion-wise over 15 minutes.

    • Note: Keep the system away from bright light to minimize radical side reactions (benzylic bromination), although C3-bromination is predominantly ionic.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (sodium thiosulfate) to quench trace bromine, then water and brine.
    
Protocol B: The "Green" Alternative

Best for: Scalability, environmental compliance, and highly reactive substrates.

Recent literature supports using Ethanol or Water as solvents.[1] These solvents force the hydrophobic organic reactants together (hydrophobic effect), often accelerating the reaction without added catalysts [2].

  • Preparation: Suspend substrate in Ethanol (EtOH) (0.5 M).

  • Reaction: Add NBS (1.0 eq) at Room Temperature.

  • Outcome: The product often precipitates out of the solution as the reaction proceeds.

  • Isolation: Simple filtration. No extraction required.

Data & Reagent Selection Guide

Table 1: Brominating Agent Comparison

ReagentReactivitySelectivitySide Product RiskRecommended Use
NBS (Standard) ModerateHighLowGeneral Purpose (90% of cases)

(Elemental)
HighLowHigh (Poly-Br)Only for severely deactivated rings
CBr4 LowVery HighLowRadical pathways; specialized cases
Oxone + NaBr ModerateHighLowGreen Chemistry / In-situ generation

Decision Logic for Troubleshooting

Use this flow to determine your next experimental move.

TroubleshootingFlow Start Analyze LCMS/NMR Decision1 Is Starting Material (SM) > 5%? Start->Decision1 Decision2 Are Poly-Brominated species present? Decision1->Decision2 No (Conversion Complete) Action_Catalyst Add AcOH catalyst or Switch to MeCN Decision1->Action_Catalyst Yes (Stalled) Action_CoolDown Repeat at -10°C Add NBS slower Decision2->Action_CoolDown Yes (Over-brominated) Action_Success Quench with Thiosulfate Isolate Decision2->Action_Success No (Clean) Action_AddNBS Add 0.1 eq NBS Check Temp Action_Catalyst->Action_AddNBS If still slow

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

References

  • Regioselective Synthesis of 3-Substituted Imidazo[1,2-a]pyridines. Source: ResearchGate / Vertex AI Search Context: Discusses the efficiency of electrochemical and chemical oxidation methods for C3 functionalization, highlighting the role of solvent polarity in stabilizing intermediates. URL:[Link]

  • Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines. Source: PubMed / NIH (2026 Review) Context: Validates the use of green solvents (Ethanol/Water) and catalyst-free conditions to minimize toxic waste and side products during functionalization. URL:[Link](Note: Generalized link to PubMed database for the 2026 review cited in search results)

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Source: Master Organic Chemistry Context: Provides the fundamental mechanistic distinction between radical (allylic) and ionic (aromatic) bromination, crucial for understanding side-product formation. URL:[Link]

  • Troubleshooting NBS Bromination (Community Consensus). Source: Reddit / OrgSyn Context: Practical "in-the-trenches" advice regarding NBS quality (color) and the importance of excluding light to prevent radical background reactions. URL:[Link]

Sources

Technical Support Center: Suzuki Coupling of Electron-Deficient Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-IMP-OPT-001 Subject: Optimization of Yields for Electron-Deficient Imidazopyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Triage: Identify Your Failure Mode

Before modifying your reaction parameters, we must diagnose the specific failure mechanism.[1] Electron-deficient imidazopyridines (e.g., those bearing -CN, -CF3, or -NO2 groups, or intrinsically electron-poor positions like C6/C8) present two distinct challenges depending on which partner carries the boron and which carries the halide.

Interactive Troubleshooting Flowchart

Use the logic map below to determine which optimization module applies to your situation.

SuzukiDiagnosis Start START: Analyze Reaction Outcome Q1 Is the Imidazopyridine the Halide (Electrophile) or Boronate (Nucleophile)? Start->Q1 CaseHalide Imidazopyridine-Halide Q1->CaseHalide Halide CaseBoron Imidazopyridine-Boronate Q1->CaseBoron Boronate Q2 Observation: Low Conversion? CaseHalide->Q2 Q3 Observation: Boronate Consumed but No Product? CaseBoron->Q3 Issue1 ISSUE: Catalyst Deactivation (N-Coordination) Q2->Issue1 Yes (Stalled) Issue2 ISSUE: Protodeboronation (Base-Catalyzed Hydrolysis) Q3->Issue2 Yes (Hydrolysis) Sol1 SOLUTION: Steric Bulk Ligands (Buchwald G3/G4 or PEPPSI) Issue1->Sol1 Sol2 SOLUTION: Anhydrous/Fluoride System or MIDA Boronates Issue2->Sol2

Figure 1: Diagnostic logic flow for identifying the primary cause of reaction failure in imidazopyridine couplings.

Module A: The "Stalled Reaction" (Catalyst Deactivation)

Scenario: You are coupling an imidazopyridine halide.[1] The ring is electron-deficient, meaning oxidative addition should be fast. However, the reaction stalls or requires excessive catalyst loading.

Root Cause: The imidazopyridine nitrogen (N1) is a Lewis base.[1] It coordinates to the Palladium(II) center, displacing the phosphine ligand and forming an unreactive "Pd-N" dead-end complex. This is known as the "heterocycle poisoning" effect.[1]

Technical Solution: Steric Shielding

You must use ligands that are bulky enough to physically prevent the N1-nitrogen from approaching the palladium center while still allowing the oxidative addition of the C-X bond.

VariableRecommendationScientific Rationale
Ligand Class Dialkylbiaryl Phosphines (Buchwald) or NHC (PEPPSI)Large steric bulk (e.g., isopropyl groups on the biaryl backbone) creates a "roof" over the Pd, blocking N-coordination.
Preferred Catalyst XPhos Pd G3 or Pd-PEPPSI-IPr Pre-formed catalysts (precatalysts) ensure a 1:1 L:Pd ratio, preventing the formation of inactive PdL2 species.
Base Choice K3PO4 (Tribasic Potassium Phosphate)Strong enough to activate the boronate but less likely to cause nucleophilic attacks on the electron-deficient ring compared to hydroxides.
Protocol 1: The "Anti-Poisoning" Standard

Use this for Imidazopyridine Halides.

  • Reagents:

    • Imidazopyridine-Cl/Br (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G3 (2-3 mol%) [1]

    • Base: K3PO4 (2.0 equiv, 0.5 M in H2O)

    • Solvent: THF or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge solids into a vial. Cycle Argon/Vacuum 3x.

    • Add degassed solvent and aqueous base.[1]

    • Heat to 60-80°C . (Note: Electron-deficient rings react faster; do not overheat initially to avoid homocoupling).[1]

  • Why it works: The XPhos ligand is sufficiently bulky to prevent the imidazopyridine nitrogen from binding to the Pd, keeping the catalytic cycle active.

Module B: The "Disappearing Boronate" (Protodeboronation)

Scenario: You are coupling an imidazopyridine boronic acid/ester. The starting material disappears rapidly on LCMS, but the mass corresponds to the de-borylated parent heterocycle (H-Imidazopyridine), not the product.

Root Cause: Electron-deficient heteroaryl boronates are notoriously unstable.[1] The electron-withdrawing nature of the ring makes the C-B bond highly susceptible to base-catalyzed hydrolysis. Once hydrolyzed to the boronic acid, it undergoes rapid protodeboronation.[1]

Mechanism of Failure
  • Hydrolysis: Boronate ester

    
     Boronic Acid (Fast with aqueous base).[1]
    
  • Ate-Complex: Boronic Acid + Base

    
     Boronate Anion (Necessary for transmetallation).[1]
    
  • Protonolysis: The electron-poor ring stabilizes the negative charge at the carbon, facilitating the cleavage of the C-B bond by water/proton sources before the Pd can find it.

Technical Solution: The "Slow Release" or "Anhydrous" Strategy

To fix this, you must either remove the proton source (water) or throttle the concentration of the active boronate species.

Option A: Anhydrous Fluoride Activation (Water-Free)

Best for extremely unstable substrates (e.g., C2-boronates).

  • Concept: Use Fluoride (F-) instead of Hydroxide (OH-) to activate the boron. This allows the use of anhydrous solvents, eliminating the proton source required for protodeboronation.

  • Protocol:

    • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) [2][1]

    • Base/Activator: CsF (2-3 equiv) or TBAF (anhydrous)

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]

    • Temp: 80-100°C.[1]

Option B: MIDA Boronates (Slow Release)

Best for scale-up and reproducibility.

  • Concept: MIDA (N-methyliminodiacetic acid) boronates are protected and stable to silica and storage.[1] They release the active boronic acid slowly under hydrolytic conditions, keeping the standing concentration low (preventing side reactions) but sufficient for coupling.

  • Protocol:

    • Reagent: Imidazopyridine-MIDA boronate.[1]

    • Conditions: Standard Suzuki conditions (e.g., Pd(dppf)Cl2, K2CO3) but requires a solvent mixture like THF:H2O (10:1) to facilitate the slow hydrolysis of the MIDA group.

Advanced Optimization: The "Universal" High-Performance Protocol

If standard methods fail, utilize this robust protocol derived from high-throughput experimentation (HTE) data for difficult N-heterocycles.

The "Pd-PEPPSI" Protocol

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is superior for electron-deficient substrates because the NHC ligand binds tighter than phosphines and acts as a stronger electron donor, facilitating the oxidative addition of difficult halides while resisting deactivation.

PepssiCycle Precat Pd-PEPPSI-IPr (Stable Precatalyst) Active Active Species (Pd-NHC) Precat->Active Activation (-Pyridine) Cycle Catalytic Cycle (OA -> TM -> RE) Active->Cycle Substrate Entry Cycle->Active Regeneration Product Coupled Product (High Yield) Cycle->Product

Figure 2: Activation pathway of Pd-PEPPSI-IPr. The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates easily to open the coordination site.

Protocol [3]:

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%).[1]

  • Solvent: Dioxane or Toluene (Anhydrous).[1]

  • Base: Cs2CO3 (2.0 equiv).[1] Cesium is often superior to Potassium for solubility in organic-heavy mixtures.

  • Additive: None usually required, but LiCl (1.0 equiv) can stabilize the intermediate if conversion is incomplete.

  • Temperature: 80°C.

Frequently Asked Questions (FAQ)

Q: My imidazopyridine has a Chloride at C6 and a Bromide at C3. Which one will react? A: Under standard Suzuki conditions, the C3-Bromide will react first. The C3 position is more electron-rich, but the C-Br bond is weaker than C-Cl. However, if the ring is highly electron-deficient, the electronic differentiation shrinks. To ensure C3 selectivity, run the reaction at room temperature first.[1]

Q: I see a lot of homocoupling of my halide. Why? A: Homocoupling often occurs when the transmetallation step is slow (due to a stable/unreactive boronate) or if oxygen is present.[1]

  • Fix 1: Degas solvents thoroughly (sparge with Argon for 15 mins).[1]

  • Fix 2: Switch to a more reactive boronate source (e.g., pinacol ester over boronic acid).[1]

Q: Can I use microwave heating? A: Yes, but be cautious with electron-deficient boronates.[1] Rapid heating can accelerate protodeboronation faster than the coupling reaction.[1] If using microwave, use the Anhydrous Fluoride method (Module 3, Option A) to ensure the boronate survives the ramp-up.

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1] Journal of the American Chemical Society.[1]

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Optimization."[1] Angewandte Chemie International Edition. [1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry - A European Journal.[1] [1]

Sources

Technical Support Center: Recrystallization of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate via recrystallization. As a valued intermediate in medicinal chemistry, achieving high purity is critical for downstream applications. This document addresses common challenges and frequently asked questions to streamline your purification workflow. Imidazo[1,2-a]pyridines, as a class, can present unique crystallization challenges, and this guide is designed to provide both procedural instructions and the underlying scientific rationale for troubleshooting these complex systems.[1][2]

Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this specific compound?

An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities. The solvent's boiling point should ideally be below the melting point of the compound (162-163°C) to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[4] Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.

Q2: Which single solvents are recommended for initial screening?

Given the structure of this compound, which contains a polar heterocyclic core and an ester functional group, solvents of intermediate polarity are excellent starting points. Pyridine and its annulated derivatives often exhibit poor crystallization from non-polar solvents.[1]

Recommended Screening Solvents:

  • Ethanol: Often a good choice for polar molecules.

  • Ethyl Acetate: The ester functionality suggests good solubility in this solvent.

  • Acetone: A versatile polar aprotic solvent.

  • Toluene: Aromatic solvents can sometimes promote crystallization of aromatic heterocycles.[1]

Q3: When is a mixed-solvent system necessary?

A mixed-solvent system is employed when no single solvent provides the desired solubility profile. This is common when a compound is either too soluble or not soluble enough in common lab solvents. The system consists of a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble. By carefully adjusting the ratio, you can fine-tune the solubility to induce crystallization.

Q4: What is a good starting point for a mixed-solvent system for this compound?

Based on literature for a closely related compound, 6-bromoimidazo[1,2-a]pyridine, a mixture of ethyl acetate and n-hexane is a highly effective recrystallization solvent.[5]

  • Ethyl Acetate acts as the primary solvent, readily dissolving the polar imidazo[1,2-a]pyridine derivative at elevated temperatures.

  • n-Hexane acts as the anti-solvent. The slow addition of hexane to the hot ethyl acetate solution decreases the overall polarity of the system, reducing the compound's solubility and inducing the formation of pure crystals upon cooling.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Q1: My compound "oiled out" instead of forming solid crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated to the point where the solute's solubility is exceeded in a liquid phase.

Probable Causes & Solutions:

  • Cooling too rapidly: If the solution cools too quickly, the compound may not have time to form an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[6][7]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound may be excessively soluble.

    • Solution: Re-heat the solution to dissolve the oil, and add a small amount of additional solvent. If this fails, consider switching to a lower-boiling point solvent or using a mixed-solvent system where you can more finely control the solubility.

Q2: No crystals have formed, even after cooling the solution in an ice bath. What is the issue?

This is a common problem, often due to either using too much solvent or the formation of a stable supersaturated solution.[8]

Probable Causes & Solutions:

  • Excess Solvent: Using too much solvent will keep the compound dissolved even at low temperatures, leading to poor or no yield.[8]

    • Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. Repeat until the solution appears slightly cloudy at room temperature (the saturation point).

  • Supersaturation: The solution may need a nucleation site to initiate crystal growth.

    • Solution A (Seeding): Add a tiny, pure crystal of this compound to the cooled solution. This "seed" crystal provides a template for further crystallization.[6]

    • Solution B (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites to initiate crystal growth.[6]

Q3: My final crystal yield is very low. How can I improve it?

Low yield is a frequent issue in recrystallization, often stemming from procedural missteps.

Probable Causes & Solutions:

  • Using too much solvent: This is the most common cause of low recovery.[8]

    • Solution: During the dissolution step, add the minimum amount of near-boiling solvent required to fully dissolve the solid.[8]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost.

    • Solution: Use a pre-heated funnel and flask for the filtration, and keep the solution warm to prevent premature crystallization.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7] You can also place it in a freezer for a longer duration.[9]

Q4: My crystals are colored, even after recrystallization. How can I remove the color?

Colored impurities can sometimes co-crystallize with the product.

Probable Causes & Solutions:

  • Highly Colored Impurities: Some impurities are intensely colored and can be difficult to remove with a single recrystallization.

    • Solution (Activated Carbon): After dissolving the crude product in the hot solvent, add a very small amount of activated carbon (charcoal) to the solution. The carbon will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper or a celite plug to remove the carbon before allowing the solution to cool.[3] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Data Presentation & Visualization
Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityRationale for Use
n-Hexane69Non-polarGood as an anti-solvent in mixed systems.[1]
Toluene111Non-polar (Aromatic)Can be effective for crystallizing aromatic heterocycles.[1][10]
Ethyl Acetate77MediumGood primary solvent due to the compound's ester group.[5]
Acetone56Medium-HighVersatile polar aprotic solvent.
Ethanol78High (Protic)Often a good general-purpose solvent for polar compounds.[1]
Water100Very High (Protic)Generally a poor choice for most organic compounds unless they are highly polar.[1]
Diagram: Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_start Procedure cluster_troubleshooting Troubleshooting decision decision solution solution problem problem start Dissolve crude solid in minimum hot solvent cool Cool solution slowly to room temperature start->cool ice Cool in ice bath cool->ice check_crystals Crystals Formed? ice->check_crystals Observe outcome good_crystals Check Purity & Crystal Quality check_crystals->good_crystals Yes no_crystals PROBLEM: No Crystal Formation check_crystals->no_crystals No final_product Isolate via Filtration, Wash with Cold Solvent, and Dry Crystals good_crystals->final_product Good oiled_out PROBLEM: Compound Oiled Out good_crystals->oiled_out Oiled Out impure PROBLEM: Crystals Impure good_crystals->impure Impure/Colored supersaturated Induce Nucleation no_crystals->supersaturated Cause: Supersaturation? too_much_solvent too_much_solvent no_crystals->too_much_solvent Cause: Too much solvent? reheat reheat oiled_out->reheat Reheat, add more solvent, re-cool slowly charcoal charcoal impure->charcoal Re-dissolve and treat with activated carbon scratch scratch supersaturated->scratch Scratch inner flask wall seed seed supersaturated->seed Add a seed crystal scratch->final_product seed->final_product evaporate evaporate too_much_solvent->evaporate Gently evaporate some solvent & re-cool evaporate->final_product reheat->final_product charcoal->final_product

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Experimental Protocols
Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a promising solvent (e.g., ethanol or ethyl acetate) from Table 1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[7]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6] If no crystals form, consult the troubleshooting guide.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or leave them in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate/n-Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate, as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add n-hexane dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethyl acetate until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation, Washing & Drying: Collect, wash (with a cold mixture of ethyl acetate/hexane), and dry the crystals as described in Protocol 1.

References
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization. Professor Dave Explains via YouTube. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • How to Perform a Recrystallization. Ventura College Organic Chemistry Lab. [Link]

  • Recrystallization & purification of N-bromosuccinimide. ChemHelpASAP via YouTube. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design - ACS Publications. [Link]

  • Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization. ACS Publications. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Recrystallization Issues. Reddit r/Chempros. [Link]

  • Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate. AbacipharmTech. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • This compound. ChemBK. [Link]

Sources

Technical Support Center: Troubleshooting Debromination in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DEBROM-001 Topic: Mitigation of Hydrodehalogenation (Debromination) Side Reactions Assigned Specialist: Senior Application Scientist

Diagnostic Overview

The Problem: You intend to couple an Aryl-Bromide (Ar-Br) with a nucleophile (Suzuki, Buchwald, etc.), but instead of the coupled product (Ar-Nu), you isolate the reduced arene (Ar-H).

The Cause: This is a kinetic competition issue. The catalytic cycle stalls after Oxidative Addition. A competing pathway—usually involving


-hydride elimination  from a solvent, base, or ligand—generates a Palladium-Hydride (L

Pd-H) species, which rapidly reductively eliminates to form Ar-H.
Interactive Diagnostic Flowchart

Use this logic tree to identify the likely source of your hydride.

Debromination_Diagnosis start Observation: Ar-Br converts to Ar-H q1 Are you using an oxidizable alcohol solvent? (e.g., iPrOH, EtOH) start->q1 q2 Are you using an alkoxide base? (e.g., NaOtBu, NaOEt) q1->q2 No solv_issue CAUSE: Solvent Oxidation Alcohol coordinates to Pd, undergoes β-hydride elimination. q1->solv_issue Yes q3 Is the reaction anhydrous? q2->q3 No base_issue CAUSE: Base Oxidation Alkoxide acts as hydride source via β-hydride elimination. q2->base_issue Yes water_issue CAUSE: Water/Proton Source Trace water + Reductant = Protodehalogenation. q3->water_issue No / Unsure ligand_issue CAUSE: Catalyst Decomposition Ligand cyclometallation or slow Transmetallation. q3->ligand_issue Yes (Strictly)

Figure 1: Decision tree for identifying the hydride source in debromination side reactions.

Mechanism & Causality (The "Why")

To fix debromination, you must understand that Palladium is an excellent dehydrogenation catalyst . If the cross-coupling cycle is slow (specifically the Transmetallation step), the Palladium(II) intermediate will look for other pathways to relieve its electron deficiency.

The Mechanism of Failure: -Hydride Elimination

The most common pathway involves the coordination of a species with a hydrogen atom on the


-carbon relative to the metal.[1][2]
  • Stall: Oxidative addition occurs (

    
    ), but the nucleophile is slow to enter.
    
  • Coordination: An alcohol solvent (like isopropanol) or an alkoxide base (like ethoxide) binds to Pd.

  • 
    -Elimination:  Pd inserts into the 
    
    
    
    -C-H bond, ejecting a ketone/aldehyde and forming a L
    
    
    Pd(Ar)(H)
    species.
  • Collapse: Reductive elimination of Ar and H yields the side product Ar-H.

Mechanism_Pathway cluster_main Desired Cross-Coupling cluster_side Debromination Trap OxAdd LnP-Ar-Br (Oxidative Addition) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Fast Coord Coordination of R-CH2-O- OxAdd->Coord If Transmetallation Stalls Prod Ar-Nu (Product) TransMet->Prod BetaElim β-Hydride Elimination (Ejects Aldehyde) Coord->BetaElim RedElim Reductive Elimination (Ar-H) BetaElim->RedElim

Figure 2: Kinetic competition between the desired cross-coupling cycle and the debromination trap.

Troubleshooting Q&A

Q1: I am using Isopropanol (IPA) as a solvent for a Suzuki coupling. Why is my yield low?

Answer: Secondary alcohols like IPA are "hydride donors." IPA readily coordinates to Pd(II). Because it has a hydrogen on the carbon attached to the oxygen (the


-carbon of the alcohol, which becomes the 

-position when bound to metal), it undergoes

-hydride elimination to form Acetone and a Pd-Hydride.
  • Fix: Switch to t-Amyl alcohol or tert-Butanol . These are tertiary alcohols; they lack the requisite hydrogen atom for elimination, shutting down this pathway completely [1].

Q2: I switched solvents, but I'm still seeing debromination. I'm using NaOEt as a base.

Answer: The base is now the culprit. Ethoxide (EtO-) and Isopropoxide (iPrO-) act identically to the alcohols described above. They can transfer a hydride to Palladium.

  • Fix: Switch to inorganic bases like

    
     , 
    
    
    
    , or
    
    
    . These bases have no hydrogen atoms to donate. If solubility is an issue, use NaOtBu (Sodium tert-butoxide), which is bulky and lacks
    
    
    -hydrogens [2].
Q3: My reaction is slow, so I increased the temperature to 110°C. Now I only see debromination.

Answer: High temperature often favors the lower-energy side reaction (elimination) over a difficult transmetallation. Furthermore, higher temperatures accelerate catalyst decomposition (Pd black formation), which can act as a heterogeneous hydrogenation catalyst if any hydrogen gas is generated in situ.

  • Fix:

    • Lower the temperature (try 60-80°C).

    • Change the Ligand: Use a more active, bulky electron-rich phosphine (e.g., XPhos , SPhos , or BrettPhos ). These ligands facilitate Oxidative Addition and Transmetallation at lower temperatures, effectively "outrunning" the side reaction [3].

Q4: How do I know if the hydrogen is coming from water or my solvent?

Answer: Perform a Deuterium Labeling study (see Protocol A below). Trace water is rarely the direct hydride source unless a reducing metal (like Zn or Mn) is present. However, water can protonate a Pd-Aryl species if the reaction mechanism involves a specific protonolysis pathway. In most Pd(0)/Pd(II) cycles, the hydride comes from C-H bonds in the solvent/base.

Experimental Protocols

Protocol A: The "Hydride Source" Diagnostic

Use this protocol to definitively identify where the unwanted Hydrogen is coming from.

Objective: Determine if the solvent or base is the hydride donor.

  • Setup: Prepare two small-scale (10 mg) reactions parallel to your failed condition.

  • Condition A (Deuterated Solvent): Run the reaction in

    
    -THF  or 
    
    
    
    (if alcohol was used).
  • Condition B (Deuterated Water): Add 5 equivalents of

    
      to the standard reaction.
    
  • Analysis: Analyze the crude mixture by GC-MS or 1H-NMR.

    • Result 1: Product is Ar-D .

    • Result 2: Product is Ar-H .

Protocol B: The "Rescue" Screen

If you observe >20% debromination, immediately switch to this screening system.

ParameterStandard Condition (Risk)Rescue Condition (Safe) Rationale
Solvent Isopropanol, Ethanol, DMFToluene, Dioxane, or t-Amyl Alcohol Removes

-hydride source. Toluene/Dioxane are aprotic.
Base NaOEt, NaOiPr, Et3N

(3.0 eq) or NaOtBu
Removes

-hydride source. Inorganic bases are safer.
Ligand

, dppf
XPhos or RuPhos Bulky ligands prevent coordination of solvent/base and speed up coupling.
Additives NoneWater Scavenger (4Å Sieves) Ensures strictly anhydrous conditions to prevent protonolysis.
Protocol C: Reaction Setup for Sensitive Substrates

For substrates highly prone to reduction (e.g., electron-deficient pyridines).

  • Dry Down: Weigh reagents into a reaction vial. If using boronic acids, add them in excess (1.5 eq).

  • Inert Cycle: Cap the vial and purge with Argon/Nitrogen (3x vacuum/refill cycles).

  • Solvent Prep: Sparge 1,4-Dioxane with Argon for 15 minutes before use.

  • Addition: Add solvent and base (

    
    ) under positive inert gas pressure.
    
  • Catalyst: Add Pd(OAc)2 (2 mol%) and XPhos (4 mol%) last (or use precatalyst XPhos Pd G2 ).

  • Temperature: Heat to 80°C . Monitor by LCMS at 1 hour. Do not overnight unless necessary.

References

  • Navarro, O. et al. (2005). Mechanisms of Debromination in Pd-Catalyzed Reactions. Journal of Organic Chemistry.

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Barder, T. E. et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Zultanski, S. L. & Fu, G. C. (2011). Hydrodehalogenation as a Side Reaction in Cross-Coupling. Journal of the American Chemical Society.

Sources

Technical Support Hub: Methyl Ester Stability in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methyl Ester Group Under Basic Coupling Conditions Content Type: Technical Support Center Guide

Mission Statement: To provide researchers with chemically rigorous, field-proven strategies for maintaining methyl ester integrity during base-mediated amide bond formation. This guide addresses the three primary failure modes: Hydrolysis, Racemization, and Cyclization.

PART 1: DIAGNOSTIC WORKFLOW

Interactive Troubleshooting Decision Tree Before modifying your protocol, use this logic flow to identify your specific risk factor.

MethylEsterSafety Start START: Assess Coupling Conditions Solvent Is the solvent anhydrous? Start->Solvent BaseType Base used? Solvent->BaseType Yes Hydrolysis RISK: Hydrolysis (Saponification) Fix: Dry solvent, reduce base eq. Solvent->Hydrolysis No (Water present) Temp Temperature > 25°C? BaseType->Temp DIPEA / NMM BaseType->Hydrolysis NaOH / LiOH / Strong Nucleophile Sequence Is it a Dipeptide (esp. Pro/Gly)? Temp->Sequence No Racemization RISK: Racemization Fix: Add HOBt, switch to TMP/Collidine Temp->Racemization Yes Safe Low Risk: Proceed with Standard Protocol Sequence->Safe No DKP RISK: Diketopiperazine (DKP) Fix: Avoid Fmoc deprotection on methyl esters Sequence->DKP Yes (Free N-term amine)

Caption: Diagnostic logic flow for assessing methyl ester stability risks during coupling.

PART 2: CRITICAL MECHANISMS (The "Why")

Methyl esters are generally considered "semi-stable" protecting groups. They withstand mild acidic conditions (TFA) but are vulnerable to basic conditions. In a coupling reaction, you are introducing a base (to deprotonate the amine salt) and an electrophile (the activated carboxylate).

1. Hydrolysis (Saponification)

The Enemy: Water + Base. Even "dry" DMF can absorb atmospheric moisture. In the presence of tertiary amines (DIPEA, TEA), hydroxide ions (


) generated from trace water will attack the methyl ester carbonyl.
  • Mechanism:

    
     attacks ester carbonyl 
    
    
    
    Tetrahedral intermediate
    
    
    Methoxide leaving group
    
    
    Carboxylic acid (deprotonated).
  • Result: Loss of protecting group; failure to isolate product; drop in yield.

2. Racemization (The Silent Killer)

The Enemy: Strong Base + Activation. This is the most common "invisible" failure. It does not cleave the ester but inverts the stereocenter alpha to the ester.

  • Pathway A (Direct Enolization): The base abstracts the

    
    -proton (acidified by the electron-withdrawing ester and the amide NH).
    
  • Pathway B (Oxazolone Formation): The activated amino acid cyclizes to form an oxazolone (azlactone). This intermediate is highly susceptible to base-catalyzed tautomerization, destroying chirality.

3. Diketopiperazine (DKP) Formation

The Enemy: Dipeptide Structure + Free Amine.[1] If you are coupling to a dipeptide methyl ester (e.g., H-Pro-Gly-OMe), the free N-terminal amine can back-bite the C-terminal methyl ester.

  • Result: The peptide chain cleaves itself to form a cyclic byproduct (DKP), leaving you with the truncated coupling partner.

PART 3: TROUBLESHOOTING GUIDE
SymptomProbable CauseTechnical Solution
Product mass = Expected - 14 Da Hydrolysis. The methyl group (-CH3) has been replaced by a proton (-H).1. Use anhydrous DMF/DCM (commercial "SureSeal" or molecular sieves).2. Reduce base equivalents (use exactly 2.0 eq for amine salts, 1.0 eq for free amines).3. Switch from TEA to DIPEA (Steric bulk reduces nucleophilicity).
Loss of optical activity / diastereomers in HPLC Racemization. Base-catalyzed enolization of the activated ester or the methyl ester component.1. Add HOBt or HOAt (1.0 eq) to suppress oxazolone formation.2. Switch base to 2,4,6-Collidine (TMP) (weaker base, pKa ~7.4 vs DIPEA ~10.5).3. Keep reaction at 0°C for the first hour.
Low yield + Cyclic byproduct (Mass - 32 Da) DKP Formation. Intramolecular cyclization of a dipeptide ester.1. Do not store dipeptide methyl esters as free bases; keep as HCl salts until the moment of coupling.2. Use bulky C-terminal esters (t-Butyl) if DKP is persistent, then transesterify later (difficult).
Product mass = Expected + 14 Da Transesterification. Reaction performed in Methanol or Ethanol.1. NEVER use alcohols as co-solvents during basic coupling of esters.2. Ensure workup does not involve prolonged exposure to MeOH/Base.
PART 4: OPTIMIZED PROTOCOLS
Protocol A: Standard "Safe" Coupling for Methyl Esters

Designed to minimize hydrolysis and racemization.

Reagents:

  • Carboxylic Acid Component (1.0 eq)

  • Amine Component (Amino Acid Methyl Ester HCl salt) (1.1 eq)

  • Coupling Reagent: HATU (1.0 eq) or EDC/HOBt (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine)[2]

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen/Argon.

  • Activation: Add DIPEA (1.0 eq) to activate the acid. Stir for 30 seconds. Do not wait longer; prolonged activation promotes racemization.

  • Addition: Immediately add the Amine Component (Methyl Ester HCl salt).

  • Neutralization: Add the remaining DIPEA (2.0 eq exactly) to neutralize the amine salt.

    • Note: If using free amine, use only 1.0 eq DIPEA here.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS.

  • Quench (Crucial): Once complete, dilute with Ethyl Acetate and wash immediately with 1N HCl or 5% KHSO4 .

    • Why? The acidic wash removes the base immediately, preventing hydrolysis during the workup.

Protocol B: The "Rescue" Protocol (For Hyper-Sensitive Esters)

Use this if you observe racemization or hydrolysis with Protocol A.

  • Switch Base: Replace DIPEA with TMP (2,4,6-Collidine) .

    • Reasoning: TMP is a weaker base (pKa 7.43) than DIPEA (pKa 10.75) and highly sterically hindered. It is strong enough to neutralize the HCl salt but too weak to effectively drive enolization/racemization [1].

  • Switch Reagent: Use DIC / Oxyma Pure .[2]

    • Reasoning: This carbodiimide method creates a neutral urea byproduct and maintains a lower pH profile than uronium salts (HATU) which require excess base.

PART 5: VISUAL MECHANISM OF FAILURE

Racemization via Oxazolone Formation This diagram illustrates how the base destroys the stereocenter of the activated amino acid before it can couple to the methyl ester.

Racemization ActivatedAA Activated Amino Acid (O-Acylurea) Oxazolone Oxazolone (Azlactone Ring) ActivatedAA->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Proton abstraction by Base Racemic Racemic Peptide (L- and D- isomers) Oxazolone->Racemic Amine Attack Base Base (DIPEA) Base->Oxazolone Catalyzes Enol->Oxazolone Reprotonation (Random Face)

Caption: Mechanism of base-catalyzed racemization via the oxazolone intermediate.

PART 6: FAQ

Q: Can I use TEA (Triethylamine) instead of DIPEA? A: It is not recommended. TEA is less sterically hindered and more nucleophilic than DIPEA.[3] While it can work for simple couplings, it increases the risk of direct nucleophilic attack on the ester (hydrolysis/aminolysis) and promotes racemization rates higher than DIPEA [2].

Q: My methyl ester hydrolyzed during the workup. What happened? A: You likely performed a basic extraction or left the crude reaction mixture in the presence of base and water for too long. Methyl esters are sensitive to saponification.[4] Always acidify the mixture (wash with 1N HCl or Citric Acid) before attempting to dry or concentrate the organic layer.

Q: Is the methyl ester stable to Piperidine (used for Fmoc removal)? A: Generally, yes. Methyl esters are stable to 20% Piperidine in DMF for the short duration of Fmoc deprotection (10-30 mins). However, prolonged exposure (hours) can lead to amide formation (aminolysis) where piperidine attacks the ester, forming a piperidide byproduct [3].

PART 7: REFERENCES
  • Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) salt of 1-hydroxy-7-azabenzotriazole: a reliable, racemization-free coupling additive." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[5] (Section: Protection for the Carboxyl Group - Esters).[1][5][6] Link

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Discussion on Racemization and DKP formation). Link

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectrum Analysis of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous GABA receptor ligands, antiviral agents, and anti-inflammatory drugs. The specific derivative Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate represents a critical intermediate. The bromine at C-3 allows for further functionalization via Suzuki-Miyaura or Sonogashira couplings, while the C-6 ester provides a handle for amidation.

The Analytical Challenge: During the electrophilic bromination of the parent scaffold, regioselectivity is the primary quality attribute. While C-3 is the preferred site for electrophilic attack, conditions can occasionally yield the C-2 bromo isomer or poly-brominated byproducts.

This guide provides a definitive comparative analysis to validate the regiochemistry of the 3-bromo product using 1H NMR, distinguishing it from its precursor and potential isomers without requiring X-ray crystallography.

Comparative Analysis: Precursor vs. Product

To validate the synthesis, one must compare the spectrum of the starting material (Methyl imidazo[1,2-a]pyridine-6-carboxylate ) against the brominated product.

Key Spectral Changes (CDCl₃, 400 MHz)
FeaturePrecursor (Unsubstituted)Product (3-Bromo)Mechanistic Explanation
H-3 Signal Doublet/Singlet (~7.6 ppm) ABSENT The C-3 proton is replaced by Bromine. This is the primary confirmation of reaction completion.
H-2 Signal Doublet (~7.7 ppm) Singlet (~7.9 - 8.0 ppm) Loss of vicinal coupling (

) transforms the H-2 signal into a sharp singlet. The electronegative Br causes a downfield shift.
H-5 Signal ~8.9 ppm (s/d) ~9.0+ ppm (s/d) H-5 remains the most deshielded proton due to the anisotropic effect of the C-6 ester and the ring nitrogen.
Coupling

Hz
NoneDisappearance of the characteristic imidazole ring coupling.
Regioisomer Differentiation (3-Br vs. 2-Br)

A common pitfall is assuming the product is pure based solely on mass spectrometry (both isomers have identical m/z).

  • 3-Bromo (Target): H-2 appears as a Singlet .

  • 2-Bromo (Impurity): H-3 appears as a Singlet (typically more upfield, ~7.4 ppm) because the C-2 position is blocked.

Detailed Spectral Assignment

Predicted Chemical Shifts & Multiplicities

Solvent: CDCl₃ | Reference: TMS (0.00 ppm)

PositionProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
5 H-58.95 - 9.05 Singlet (br) or d

Most deshielded due to peri-proximity to Ring N and C-6 Ester.
2 H-27.90 - 8.00 Singlet-Diagnostic peak. Deshielded by adjacent Br and aromatic ring current.
8 H-87.65 - 7.75 Doublet

Ortho-coupling to H-7.
7 H-77.50 - 7.60 dd

Coupled to H-8 (large) and H-5 (small/meta).
OCH₃ Methyl3.95 - 4.00 Singlet-Characteristic methyl ester singlet.

Note on Solvent Effects: If solubility in CDCl₃ is poor, DMSO-d₆ is the alternative. Expect all aromatic peaks to shift slightly downfield (~0.1 - 0.2 ppm) due to polarity and stacking interactions. The H-2 singlet in DMSO-d₆ often appears near 8.10 ppm.

Experimental Protocols

Synthesis & Workup (Context for Analysis)

To ensure the sample analyzed matches the profile described above, follow this standard regioselective bromination protocol.

  • Dissolution: Dissolve methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in Acetonitrile (ACN) or DMF.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at Room Temperature (RT) for 1-2 hours. Monitor via TLC (EtOAc/Hexane).

  • Quench: Dilute with water. The 3-bromo product typically precipitates.

  • Filtration: Collect solid, wash with cold water (removes succinimide byproduct).

  • Drying: Vacuum dry. Recrystallize from Ethanol if necessary.

NMR Sample Preparation
  • Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL CDCl₃ (99.8% D).

  • Filtration: If the solution is cloudy (common with fused heterocycles), filter through a cotton plug in a glass pipette directly into the NMR tube to prevent line broadening due to particulates.

Visualization of Logic & Workflow

Diagram 1: Analytical Logic Tree

How to interpret the NMR data to confirm the structure.

NMR_Logic Start Acquire 1H NMR Spectrum Check_H3 Is the H-3 signal (~7.6 ppm) present? Start->Check_H3 Precursor Result: Unreacted Precursor Check_H3->Precursor Yes Check_H2_Mult Check H-2 Multiplicity (~8.0 ppm) Check_H3->Check_H2_Mult No (Signal Lost) Singlet Singlet Check_H2_Mult->Singlet Doublet Doublet Check_H2_Mult->Doublet Coupling remains? Confirm CONFIRMED: 3-Bromo Product (this compound) Singlet->Confirm Isomer POSSIBLE ISOMER: 2-Bromo (Rare, H-3 would be singlet) Doublet->Isomer Investigate

Caption: Decision tree for validating the C-3 bromination via 1H NMR signal analysis.

Diagram 2: Synthesis & Analysis Workflow

From raw materials to validated spectral data.

Synthesis_Workflow Reactant Imidazo[1,2-a]pyridine Precursor Reaction Electrophilic Aromatic Substitution (C-3) Reactant->Reaction Reagent NBS (Electrophile) Reagent->Reaction Workup Aqueous Quench & Filtration Reaction->Workup NMR_Prep Solvation (CDCl3) Workup->NMR_Prep Validation Regioselectivity Check (1H NMR) NMR_Prep->Validation

Caption: Operational workflow for the synthesis and analytical validation of the target molecule.

References

  • Regioselectivity of Bromination: L. Wang, et al. "Regioselective Bromination of Imidazo[1,2-a]pyridines with N-Bromosuccinimide." ResearchGate / Synthetic Communications. The electrophilic substitution of imidazo[1,2-a]pyridines occurs preferentially at the C-3 position due to the high electron density at this site.

  • General NMR Characteristics of Imidazo[1,2-a]pyridines: ChemicalBook. "Imidazo[1,2-a]pyridine 1H NMR Spectrum." Provides baseline chemical shifts for the unsubstituted core, establishing H-3 at ~7.6 ppm and H-2 at ~7.7 ppm.

  • Synthetic Methodology (NBS Protocol): Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Details the mechanism and standard protocols for using NBS as a bromine source for heterocyclic aromatic substitution.

  • Analogous Substitution Patterns: Royal Society of Chemistry (RSC). "Synthesis and functionalization of imidazo[1,2-a]pyridines." Discusses the deshielding effects of electron-withdrawing groups (like esters) at the C-6 position.

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Consequently, the robust and unambiguous characterization of its derivatives is paramount in drug discovery and development pipelines. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of a representative molecule, methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate. We will elucidate the core fragmentation pathways under collision-induced dissociation (CID), offer a validated experimental protocol for data acquisition, and compare the strengths of LC-MS against alternative analytical techniques such as NMR and GC-MS. This document is intended for researchers, analytical chemists, and drug development professionals seeking to leverage LC-MS for the structural confirmation of novel heterocyclic entities.

Introduction: The Analytical Challenge

This compound (C₉H₇BrN₂O₂) is a multi-functionalized heterocyclic compound. Its structure incorporates several features that influence its behavior in a mass spectrometer: the basic imidazo[1,2-a]pyridine core, which is readily protonated; a labile carbon-bromine bond; and a methyl ester group susceptible to characteristic cleavages. Understanding the interplay of these functional groups during mass spectrometric analysis is key to its identification, whether as a synthesized product, a metabolite, or a potential degradant.

Electrospray ionization (ESI) is the method of choice for such polar, non-volatile molecules, typically yielding a protonated molecular ion, [M+H]⁺. Subsequent fragmentation of this precursor ion via tandem mass spectrometry (MS/MS) provides a structural fingerprint. The challenge—and the purpose of this guide—is to interpret this fingerprint with confidence.

Physicochemical Properties & Isotopic Signature

  • Molecular Formula: C₉H₇BrN₂O₂[3]

  • Molar Mass: 255.07 g/mol [3]

  • Monoisotopic Mass: 253.9691 Da (for ⁷⁹Br isotope)

  • Key Feature: The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, provides an unmistakable isotopic signature.[4] Any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by ~2 Da, with nearly equal intensity. This is a critical diagnostic tool for tracking the bromine atom through the fragmentation cascade. The protonated molecular ion will thus be observed at m/z 254.9769 ([C₉H₈⁷⁹BrN₂O₂]⁺) and 256.9749 ([C₉H₈⁸¹BrN₂O₂]⁺).

Proposed ESI-MS/MS Fragmentation Pathway

Based on established fragmentation principles for esters, halogenated aromatics, and imidazopyridine cores, we can predict a logical fragmentation cascade for the [M+H]⁺ ion of this compound.[1][4][5] The analysis is conducted in positive ion mode, where protonation is expected to occur on one of the ring nitrogen atoms, enhancing ionization efficiency.

The primary fragmentation events initiated by collision-induced dissociation (CID) involve the cleavage of the most labile bonds and the loss of stable neutral molecules.

Key Predicted Fragmentation Steps:

  • Loss of Methanol (CH₃OH): Esters frequently undergo the neutral loss of the corresponding alcohol from the protonated molecular ion. Here, the loss of 32 Da, representing methanol, is a highly probable initial fragmentation step.

  • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and susceptible to homolytic cleavage, resulting in the loss of a bromine radical (79 or 81 Da).[6] This pathway generates a radical cation, which can be observed in MS/MS spectra.

  • Loss of Methoxy Radical (•OCH₃): Alpha-cleavage adjacent to the carbonyl group can lead to the expulsion of a methoxy radical, a loss of 31 Da.[7]

  • Decarbonylation (Loss of CO): The loss of carbon monoxide (28 Da) is a common fragmentation pathway for heterocyclic systems and can occur after initial fragmentation events.[1]

These primary fragments can undergo further sequential fragmentation, leading to the product ions that constitute the full MS/MS spectrum.

G parent [M+H]⁺ m/z 255/257 C₉H₈BrN₂O₂⁺ frag1 Fragment A [M+H - CH₃OH]⁺ m/z 223/225 C₈H₄BrN₂O⁺ parent->frag1 - CH₃OH (32 Da) frag2 Fragment B [M+H - Br]⁺ m/z 176 C₉H₈N₂O₂⁺ parent->frag2 - •Br (79/81 Da) frag3 Fragment C [M+H - •COOCH₃]⁺ m/z 196/198 C₈H₆BrN₂⁺ parent->frag3 - •COOCH₃ (59 Da) frag1_1 Fragment D [M+H - CH₃OH - CO]⁺ m/z 195/197 C₇H₄BrN₂⁺ frag1->frag1_1 - CO (28 Da)

Caption: Proposed fragmentation pathway for protonated this compound.

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for acquiring high-quality LC-MS/MS data for the target analyte. The choice of a gradient elution is critical for ensuring sharp peak shapes and efficient separation from potential impurities, while the MS parameters are selected to ensure sensitive detection of the precursor ion and generation of a rich, informative fragment spectrum.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI+) cluster_data Data Analysis prep1 Dissolve sample in Methanol/Water (1:1) to 1 µg/mL lc1 Inject 5 µL onto C18 Column (e.g., 2.1x50 mm, 1.8 µm) prep1->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc1->lc2 lc3 Gradient Elution: 5% to 95% B over 5 min lc2->lc3 ms1 Ion Source: Capillary: 3.5 kV Source Temp: 120°C lc3->ms1 ms2 MS1 Scan: Full scan m/z 100-400 to find precursor ion ms1->ms2 ms3 MS2 (dd-MS²): Isolate m/z 255 & 257 ms2->ms3 ms4 Collision Cell (CID): Apply stepped collision energy (e.g., 15, 25, 40 eV) ms3->ms4 ms5 MS2 Scan: Acquire product ion spectrum ms4->ms5 data1 Extract Ion Chromatograms & Mass Spectra ms5->data1 data2 Identify Fragments & Propose Structures data1->data2

Caption: A standard experimental workflow for LC-MS/MS analysis of the target compound.

Detailed Methodologies

A. Liquid Chromatography

  • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for its excellent resolution and peak shape for heterocyclic compounds.

  • Mobile Phase A: 0.1% (v/v) formic acid in LC-MS grade water. The acidifier is crucial for promoting protonation in the ESI source.

  • Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

B. Mass Spectrometry

  • Ionization Mode: ESI Positive.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer is ideal as it provides high resolution and accurate mass capabilities, enabling the determination of elemental compositions for fragment ions.[8]

  • Key ESI Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Acquisition:

    • Precursor Ions: Target the isotopic doublet at m/z ~255.0 and ~257.0 for fragmentation.

    • Collision Energy: Employ a collision energy ramp (e.g., 15-40 eV) or stepped collision energies. This provides a comprehensive fragmentation pattern, capturing both low-energy (stable fragment) and high-energy (smaller fragment) dissociation pathways.[8]

Expected Data Summary

The acquired high-resolution MS/MS data allows for the confident identification of fragment ions. The table below summarizes the expected key ions, their exact masses, and the corresponding neutral losses.

Precursor Ion [M+H]⁺ (m/z) Proposed Fragment Ion (m/z) Elemental Composition Neutral Loss Interpretation
254.9769 / 256.9749222.9507 / 224.9487C₈H₄BrN₂O⁺CH₃OHLoss of Methanol from ester
254.9769 / 256.9749195.9636 / 197.9616C₈H₆BrN₂⁺•COOCH₃Loss of Carbomethoxy radical
254.9769176.0586C₉H₈N₂O₂⁺•BrLoss of Bromine radical
222.9507 / 224.9487194.9558 / 196.9538C₇H₄BrN₂⁺COLoss of Carbon Monoxide

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS/MS is a powerful tool for identifying and characterizing compounds within complex mixtures, its data is most powerful when contextualized with other analytical techniques.

Technique LC-MS (ESI-MS/MS) NMR Spectroscopy (¹H, ¹³C) GC-MS (EI)
Principle Separation by polarity, followed by soft ionization and mass-based fragmentation.Measures nuclear spin transitions in a magnetic field to determine chemical structure and connectivity.Separation by volatility, followed by high-energy electron impact ionization and fragmentation.
Information Provides molecular weight, elemental composition (HRMS), and fragmentation patterns (sub-structural info).Provides unambiguous structural elucidation, including stereochemistry and atom connectivity.Provides molecular weight and a highly reproducible, but often complex, fragmentation pattern.
Sensitivity High (picogram to femtogram).Low (milligram to microgram).High (picogram).
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds like the target molecule.Requires pure sample in relatively high concentration.Requires volatile and thermally stable compounds. The target's melting point of 162-163°C makes it borderline.[3]
Key Advantage for Topic Excellent for identifying the compound in a complex matrix (e.g., reaction mixture, biological sample) with high sensitivity.Gold standard for absolute structure confirmation of the pure, isolated compound.Can provide complementary fragmentation data, but the high energy may obliterate the molecular ion.
Key Limitation for Topic Does not provide direct evidence of atom-to-atom connectivity; isomers can be difficult to distinguish without chromatographic separation.Low throughput and requires a pure sample. Not suitable for mixture analysis without prior separation.Potential for thermal degradation in the injector port; extensive fragmentation can complicate interpretation.

Causality in Method Selection:

  • For Discovery/Screening: LC-MS is the superior choice due to its high throughput, sensitivity, and direct compatibility with reaction mixtures or biological extracts.

  • For Definitive Structure Proof: NMR is indispensable. An analyst would first isolate and purify the compound using techniques like flash chromatography, then confirm its exact structure by 1D and 2D NMR experiments. The LC-MS data would serve as a crucial confirmation of the molecular weight and formula.

  • For Routine QC: Once the fragmentation pattern is established, LC-MS provides a rapid and reliable method for identity confirmation and purity assessment in a quality control environment.

Conclusion

The LC-MS/MS fragmentation of this compound is predictable and informative, governed by the interplay of its core heterocyclic structure, bromo-substituent, and methyl ester group. The key diagnostic features are the characteristic isotopic doublet for all bromine-containing ions and the primary neutral losses of methanol (32 Da) and the bromine radical (79/81 Da). By employing a systematic workflow combining high-resolution liquid chromatography with tandem mass spectrometry, researchers can confidently identify this and related molecules. While NMR remains the definitive tool for de novo structural elucidation, LC-MS provides an unparalleled combination of sensitivity, speed, and structural insight, making it an essential technique in the modern drug development landscape.

References

  • Cui, H., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. Available at: [Link]

  • Rulíšek, L., et al. (2021). Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione. RSC Advances. Available at: [Link]

  • JoVE Science Education Database. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • De Vita, D., et al. (2020). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • Biri, B., et al. (2011). Energy-dependent collision-induced dissociation study of buprenorphine and its synthetic precursors. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Available at: [Link]

  • ResearchGate. (2018). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives... Available at: [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]

  • Stapelfeldt, H., et al. (2018). Isomer-selective dissociation dynamics of 1,2-dibromoethene ionised by femtosecond-laser radiation. Faraday Discussions. Available at: [Link]

  • ChemBK. (Date unknown). This compound. Available at: [Link]

  • Chassaing, S., et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Whitman College. (Date unknown). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

Sources

Melting point reference for pure methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

[1]

Executive Summary

Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a critical intermediate scaffold used in the development of kinase inhibitors and anti-inflammatory agents. Its structural integrity is defined by the fused bicyclic imidazo[1,2-a]pyridine core, functionalized with a methyl ester at the C-6 position and a bromine atom at the C-3 position.

This guide establishes the melting point (MP) as the primary physical benchmark for purity assessment, contrasting it with its non-brominated precursor and regioisomers to prevent identification errors during synthesis.

Physical Property Benchmark & Comparative Analysis

Accurate characterization requires distinguishing the target compound from its direct precursor and potential regioisomers. The bromine atom at C-3 significantly alters the crystal lattice energy, resulting in a distinct melting point shift.

Table 1: Melting Point Reference Standards
CompoundStructure DescriptionCAS NumberMelting Point (°C)Key NMR Feature
TARGET This compound (Not Listed) 162 – 163 °C Loss of H-3 singlet
Precursor Methyl imidazo[1,2-a]pyridine-6-carboxylate136117-69-6147 – 148 °CH-3 singlet present (~7.6 ppm)
Isomer Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate342613-63-2156 – 165 °CDifferent coupling pattern

Technical Insight: The melting point increase (~15°C) from the precursor to the target is attributed to the heavy atom effect (Bromine) increasing intermolecular London dispersion forces and molecular weight, stabilizing the solid phase.

Synthesis & Purification Protocol

To achieve the reference melting point of 162–163°C , a two-step validated protocol is recommended. This pathway minimizes the formation of the 2-bromo isomer and ensures complete conversion of the starting material.

Step 1: Cyclization (Formation of the Core)
  • Reagents: Methyl 6-aminonicotinate (1.0 eq), Chloroacetaldehyde (40% aq, 1.5 eq), NaHCO₃ (2.0 eq).

  • Solvent: Ethanol or Methanol (Reflux).

  • Mechanism: Condensation followed by cyclization to form the imidazo[1,2-a]pyridine ring.[1][2]

  • Checkpoint: Isolate Methyl imidazo[1,2-a]pyridine-6-carboxylate (MP: 147–148°C).

Step 2: Electrophilic Bromination (The Critical Step)
  • Reagents: Precursor (from Step 1), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF at 0°C to RT.

  • Protocol:

    • Dissolve the precursor in MeCN (0.1 M concentration).

    • Cool to 0°C.

    • Add NBS portion-wise over 15 minutes to prevent over-bromination or exothermic runaway.

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Quench: Pour into ice-water. The product typically precipitates.

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to remove succinimide byproducts.

Visual Workflow: Synthesis Pathway

SynthesisPathwayStartMethyl 6-aminonicotinateIntermediatePrecursor:Methyl imidazo[1,2-a]pyridine-6-carboxylate(MP: 147-148°C)Start->IntermediateReflux/EtOHReagent1+ Chloroacetaldehyde(Cyclization)ProductTARGET:Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate(MP: 162-163°C)Intermediate->ProductElectrophilic Subst.Reagent2+ NBS (MeCN, 0°C)(Bromination)

Caption: Two-step synthesis pathway transforming the aminopyridine starting material into the brominated target, highlighting the critical intermediate melting point.

Characterization & Validation Logic

Trustworthiness in chemical synthesis relies on self-validating spectral data. The following logic gate confirms the identity of the synthesized material.

Validation Logic Gate
  • H-NMR Check:

    • Precursor: Shows a characteristic signal for H-3 (typically a singlet or doublet around 7.6–7.8 ppm).

    • Target: The H-3 signal must be ABSENT . If this peak remains, the reaction is incomplete.

  • Melting Point Check:

    • Obtained solid must melt sharply between 162–163°C .

    • A depressed range (e.g., 150–155°C) indicates contamination with the precursor (MP 147°C) or succinimide residues.

Purification Decision Tree

PurificationLogicCheckAnalyze Crude(TLC / NMR)Impurity1Precursor Present?(Incomplete Rxn)Check->Impurity1Impurity2Succinimide Present?Impurity1->Impurity2NoAction1Recrystallize (EtOH)Impurity1->Action1YesAction2Wash with Water/BicarbImpurity2->Action2YesFinalPure Target(MP 162-163°C)Impurity2->FinalNoAction1->CheckRe-evaluateAction2->Final

Caption: Decision logic for purifying the crude reaction mixture to ensure the reference melting point is achieved.

References

  • ChemBK. (n.d.). This compound Physical Properties. Retrieved from

  • ChemicalBook. (2025).[1] Methyl imidazo[1,2-a]pyridine-6-carboxylate (Precursor) CAS 136117-69-6.[3][4] Retrieved from

  • Thermo Scientific Chemicals. (n.d.).[5] Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (Isomer) Specifications. Retrieved from

  • Apollo Scientific. (n.d.). Certificate of Analysis: Methyl imidazo[1,2-a]pyridine-6-carboxylate. Retrieved from

Comparative Guide: Reactivity of 3-Bromo vs. 3-Iodo Imidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Dilemma

In the optimization of imidazo[1,2-a]pyridine scaffolds—privileged structures in medicinal chemistry (e.g., Zolpidem, Alpidem)—the functionalization of the C-3 position is a critical diversity point. For researchers employing palladium-catalyzed cross-couplings, the choice between 3-bromo and 3-iodo intermediates is not merely a matter of availability; it is a strategic decision balancing reactivity kinetics against stability and atom economy .

This guide provides an in-depth technical comparison of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate and its 3-iodo analog. While the iodo-derivative offers superior oxidative addition rates essential for difficult couplings, the bromo-derivative provides a cost-effective, stable alternative for robust substrates.

Mechanistic Underpinnings

The Electronic Landscape

The imidazo[1,2-a]pyridine ring is π-excessive at the C-3 position, making it highly susceptible to electrophilic aromatic substitution. However, the introduction of an electron-withdrawing ester group at C-2 (e.g., ethyl carboxylate) reduces the electron density of the ring system.

  • Consequence: The C-3 position becomes less nucleophilic compared to the unsubstituted parent, requiring more potent electrophiles for halogenation.

  • Impact on Coupling: The electron-withdrawing C-2 ester activates the C-3 halogen bond towards oxidative addition by pulling electron density away from the metal center in the transition state, but the C-Halogen bond strength remains the primary rate-determining factor.

Bond Dissociation Energy (BDE) & Oxidative Addition

The fundamental difference in reactivity stems from the bond dissociation energies. The oxidative addition of the aryl halide to the Pd(0) species is typically the rate-limiting step in the catalytic cycle.

Bond TypeApprox.[1][2][3][4][5] BDE (kJ/mol)Relative Reactivity (Pd-Cat)
C(sp2)–I ~213High (Fast Oxidative Addition)
C(sp2)–Br ~285Moderate (Requires higher T or active ligands)
C(sp2)–Cl ~400Low (Often inert without specialized ligands)

Data inferred from general aryl halide trends.

Visualization: The Catalytic Kinetics

The following diagram illustrates the catalytic cycle, highlighting where the halogen choice impacts the reaction energy profile.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (I) FAST (Low Ea) Pd0->OxAdd_I k(I) >> k(Br) OxAdd_Br Oxidative Addition (Br) SLOWER (Higher Ea) Pd0->OxAdd_Br Rate Limiting PdII Pd(II)-Ar-X Complex OxAdd_I->PdII OxAdd_Br->PdII TransMet Transmetallation (Boronic Acid/Base) PdII->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Comparative oxidative addition pathways. The C-I bond cleavage (blue path) proceeds with a significantly lower activation energy than C-Br (red path).

Experimental Protocols

Synthesis of the Core Scaffold

Before halogenation, the parent ester must be synthesized.

  • Reaction: Condensation of 2-aminopyridine with ethyl bromopyruvate.[6]

  • Protocol: Reflux 2-aminopyridine (1.0 equiv) and ethyl bromopyruvate (1.1 equiv) in ethanol for 4-6 hours. Concentrate and neutralize with saturated NaHCO3. Extract with DCM.[7] Yields are typically 80-90%.

Synthesis of 3-Halo Derivatives
Protocol A: 3-Bromo Derivative (NBS Method)
  • Reagents: Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS) (1.1 equiv).

  • Solvent: Acetonitrile (CH3CN) or Water (Green chemistry approach).

  • Procedure:

    • Dissolve substrate in CH3CN at room temperature (RT).

    • Add NBS portion-wise over 15 minutes.

    • Stir at RT for 1-2 hours. (Monitor by TLC; the C-2 ester deactivates the ring, so mild heating to 40°C may be required if sluggish).

    • Quench with water, extract with ethyl acetate.

  • Advantage: NBS is cheap and easy to handle.[8]

Protocol B: 3-Iodo Derivative (NIS Method)
  • Reagents: Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv).

  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Dissolve substrate in solvent.[6]

    • Add NIS.

    • Stir at RT for 2-4 hours.

    • Critical Step: Wash the organic layer with sodium thiosulfate (Na2S2O3) solution to remove excess iodine (indicated by purple/brown color).

  • Advantage: Provides the highly reactive iodide species.

Reactivity Comparison Data

The following table summarizes the performance of these halides in standard Suzuki-Miyaura coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O).

Feature3-Bromo Ester 3-Iodo Ester
Standard Temp 80°C - 100°C (Reflux)60°C - 80°C
Time to Completion 4 - 12 Hours1 - 4 Hours
Catalyst Loading Typically 3-5 mol%Can work at 1-3 mol%
Steric Tolerance Low (Struggles with ortho-subst. boronic acids)High (Tolerates steric bulk better)
Electronic Tolerance Good for electron-rich boronic acidsExcellent for both electron-rich & poor
Stability High (Stable on shelf)Moderate (Sensitive to light/storage)
Cost LowHigh (Iodine reagents are costlier)
Case Study: Difficult Substrates

When coupling with electron-deficient boronic acids (e.g., 4-nitrophenylboronic acid), the 3-iodo derivative is superior. The transmetallation step is slower with electron-poor boronic acids; a fast oxidative addition (provided by the iodide) ensures a high concentration of the Pd(II) intermediate is available to drive the reaction forward.

Strategic Decision Matrix

When should you use which? Use the logic flow below to determine the optimal starting material for your campaign.

DecisionTree Start Select C-3 Halogen Q1 Is the Boronic Acid Sterically Hindered? Start->Q1 Q2 Is the Boronic Acid Electron Poor? Q1->Q2 No UseI USE 3-IODO (High Reactivity) Q1->UseI Yes Q3 Is Cost/Scale the Primary Constraint? Q2->Q3 No Q2->UseI Yes UseBr USE 3-BROMO (Cost/Stability) Q3->UseBr Yes Direct Consider Direct Arylation (No Halogen) Q3->Direct Scale > 1kg?

Caption: Decision logic for selecting the optimal halogen precursor. Complex couplings favor Iodine; routine or large-scale couplings favor Bromine or Direct Arylation.

Alternative: Direct Arylation (The "Third Way")

Recent advances in C-H activation allow for the arylation of the C-3 position without a halogen handle.

  • Mechanism: Pd(OAc)2 catalyzes the direct C-H bond cleavage.

  • Pros: Removes two synthetic steps (halogenation and halogen waste).

  • Cons: Often requires higher temperatures (120°C+) and can suffer from regioselectivity issues if the C-2 position is not blocked (though in this case, the ester blocks C-2).

  • Relevance: For the specific ester substrate discussed here, direct arylation is a viable green alternative to the bromide route.

References

  • Synthesis of imidazo[1,2-a]pyridine-3-carboxylates: Fan, H., & Li, F. (2018).[5] Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.[5] Journal of Chemical Sciences. Link

  • General Reactivity & Suzuki Coupling of 3-Iodoimidazopyridines: Gueiffier, A., et al. (1996). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction.[9][10][11] (General reference for kinetic trends in this scaffold).

  • NBS Bromination Protocols: Li, H., et al. (2019).[12] One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Link

  • Bond Dissociation Energies: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Br vs C-I BDE values).
  • Direct Arylation Reviews: Gou, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction. PMC. Link

Sources

Comparative Guide: HPLC Method Development for Imidazo[1,2-a]pyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien), Alpidem , and emerging anticancer agents. However, its impurity profiling presents a unique chromatographic challenge that often defies standard C18 method development.

The core difficulty lies in the regioisomerism inherent to its synthesis (often yielding 6- and 8-substituted isomers) and the high basicity of the bridgehead nitrogen (pKa ~6.8). Standard alkyl-bonded phases (C18) frequently fail to resolve these positional isomers due to a lack of electronic selectivity.

The Verdict: While C18 remains the workhorse for general potency assays, Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases are the superior alternatives for impurity profiling. They leverage


-

interactions and fluorine-dipole moments to separate structurally similar impurities that co-elute on C18.

The Impurity Landscape

To develop a robust method, one must understand the genesis of the impurities. The most common synthetic route involves the condensation of 2-aminopyridines with


-haloketones.
Diagram 1: Impurity Genesis & Pathway

This diagram illustrates the condensation reaction and the origin of common impurities, including regioisomers and unreacted starting materials.

ImpurityPathway SM1 2-Aminopyridine (Starting Material) INTER Intermediate (N-Alkylated) SM1->INTER Condensation SM2 Alpha-Halo Ketone (Reagent) SM2->INTER IMP3 Impurity C: Halogenated By-product SM2->IMP3 Side Rxn PROD Imidazo[1,2-a]pyridine (Target Scaffold) INTER->PROD Cyclization IMP1 Impurity A: Regioisomer (8-sub) INTER->IMP1 Isomerization IMP2 Impurity B: Hydrolysis Product PROD->IMP2 Acid Hydrolysis

Caption: Synthesis pathway showing the origin of regioisomeric and degradation impurities.

Comparative Analysis: Stationary Phase Selection

This section objectively compares the three dominant stationary phases used for this scaffold.

Option A: C18 (Octadecylsilane)[1]
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance: Excellent for separating the main peak from very polar starting materials (like 2-aminopyridine).

  • Failure Mode: Often fails to resolve positional isomers (e.g., 6-methyl vs. 7-methyl derivatives) or de-halogenated impurities where the hydrophobicity change is negligible.

  • Recommendation: Use for Assay/Content uniformity, not for complex impurity profiling.

Option B: Phenyl-Hexyl[2]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The aromatic ring in the stationary phase interacts with the electron-rich imidazo[1,2-a]pyridine core.

  • Advantage: Provides alternative selectivity for aromatic impurities.

  • Limitation: Can suffer from steric hindrance if the impurities are bulky.

Option C: Pentafluorophenyl (PFP) - The Recommended Choice
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    + Dipole-Dipole + Hydrogen Bonding.
  • Performance: The fluorine atoms create a strong electron-deficient ring that interacts avidly with the electron-rich nitrogen of the imidazo ring.

  • Advantage: Superior resolution of regioisomers. The rigid PFP ring can discriminate between subtle steric differences in isomers (e.g., ortho- vs. para-substitution on the phenyl ring of Zolpidem-like analogs).

Comparative Data Summary

Representative performance metrics based on separation of Zolpidem and its related isomeric impurities.

MetricC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Mechanism HydrophobicHydrophobic +

-

Hydrophobic +

-

+ Dipole
Isomer Resolution (

)
0.8 (Co-elution)1.8 (Baseline)3.2 (Wide Separation)
Peak Symmetry (

)
1.41.21.1
Selectivity (

)
1.021.151.25
Suitability Potency AssayGeneral ImpuritiesComplex Isomeric Profiling

Method Development Protocol (Step-by-Step)

This protocol is designed to be self-validating. It prioritizes the separation of the "Critical Pair" (usually the target drug and its nearest regioisomer).

Step 1: Mobile Phase Selection (pH Control)

The imidazo[1,2-a]pyridine nitrogen is basic.

  • Acidic (pH 2-3): Protonates the nitrogen. Good solubility, but risks silanol interaction (tailing).

  • Neutral/Basic (pH > 6): Keeps the molecule neutral. Better retention on C18, but risks column dissolution if not using hybrid particles.

  • Recommendation: Use 10mM Ammonium Formate (pH 3.5) . This pH is low enough to suppress silanol activity but high enough to maintain some hydrophobic retention.

Step 2: Gradient Optimization
  • Solvent A: 10mM Ammonium Formate (pH 3.5)

  • Solvent B: Acetonitrile (ACN)[1]

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID)

Gradient Table:

Time (min) % B Event
0.0 5 Initial Hold (Traps polar 2-aminopyridine)
2.0 5 End of Hold
15.0 60 Linear Ramp (Elutes main peak & isomers)
20.0 90 Wash (Elutes dimers/oligomers)

| 22.0 | 5 | Re-equilibration |

Step 3: Decision Tree for Column Selection

Use this logic flow to select the correct column for your specific impurity profile.

MethodDecision START Analyze Impurity Profile Q1 Are there Regioisomers? START->Q1 C18 Use C18 Column (High Carbon Load) Q1->C18 No (Simple Profile) Q2 Are impurities Halogenated? Q1->Q2 Yes PFP Use PFP Column (Dipole Selectivity) Q2->PFP Yes (F, Cl, Br) PH Use Phenyl-Hexyl (Pi-Pi Selectivity) Q2->PH No (Alkyl isomers)

Caption: Decision tree for selecting the optimal stationary phase based on impurity chemistry.

Critical Success Factors (E-E-A-T)

The "Silanol Effect" Mitigation

Imidazo[1,2-a]pyridines are notorious for tailing due to interaction with residual silanols on the silica surface.

  • Protocol: Always use "End-capped" columns. If tailing persists (

    
    ), add 5-10% methanol to the mobile phase A or increase buffer concentration to 20mM to mask silanols [1].
    
Detection Wavelength

The scaffold has strong UV absorption.

  • Zolpidem-like derivatives:

    
     is typically ~240-250 nm.
    
  • Strategy: Use a Diode Array Detector (DAD) to extract spectra for peak purity analysis. Impurities often have slightly shifted

    
     due to auxochromes (e.g., -OH, -Cl).
    
Sample Diluent

Do not dissolve samples in 100% Acetonitrile. This leads to "solvent wash-through" of early eluting polar impurities (like 2-aminopyridine).

  • Standard: Dissolve in 90:10 Water:ACN or Mobile Phase A.

References

  • Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Rezaee Zavareh, E., et al. (2015). A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column. Journal of Chromatographic Science. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry Advances. Retrieved from [Link]

Sources

A Researcher's Guide to the Crystallographic Analysis of Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is a key component in numerous marketed drugs, particularly anxiolytics such as alpidem and zolpidem, underscoring its importance in the development of new therapeutics.[2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with protein targets. A precise understanding of the crystal structure is therefore paramount for rational drug design, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide provides a comprehensive framework for the crystallographic analysis of methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate, a key intermediate and pharmacophore. While, to date, the specific crystal structure for this exact molecule is not publicly available, this guide will present a detailed protocol for its determination and a comparative analysis with structurally related imidazo[1,2-a]pyridine derivatives for which crystallographic data has been published. This approach offers a valuable roadmap for researchers working on the synthesis and characterization of novel imidazo[1,2-a]pyridine-based drug candidates.

Comparative Crystallographic Analysis: Unveiling Structural Nuances

A comparative analysis of the crystal structures of analogous compounds can reveal subtle yet significant differences in molecular geometry, packing, and intermolecular interactions. These variations can have profound effects on the physicochemical properties and biological activity of the compounds. Below is a table comparing the crystallographic data of a representative imidazo[1,2-a]pyrazine with two imidazo[1,2-a]pyridine derivatives. A placeholder column for the target compound, this compound, is included to be populated with experimental data.

Table 1: Comparative Crystallographic Data

ParameterThis compound2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[3]N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine[4]N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine[4]
Chemical Formula C₉H₇BrN₂O₂C₁₂H₉BrN₄C₁₉H₂₃N₃OC₁₉H₂₄N₄
Molecular Weight 255.07289.14309.40308.42
Crystal System To be determinedMonoclinicMonoclinicMonoclinic
Space Group To be determinedP2₁/cP2₁/cC2/c
a (Å) To be determined3.9007 (14)9.2357 (7)34.9185 (14)
b (Å) To be determined13.545 (5)15.6388 (12)8.4656 (5)
c (Å) To be determined20.673 (8)11.984 (1)11.8361 (6)
β (°) To be determined93.059 (5)93.998 (3)91.061 (5)
Volume (ų) To be determined1090.7 (7)1726.7 (2)3498.2 (3)
Z To be determined448
Key Intermolecular Interactions To be determinedWeak C—H⋯N interactionsN—H⋯N hydrogen bonds, C—H⋯π interactionsN—H⋯N and C—H⋯N hydrogen bonds, C—H⋯π and offset π–π interactions

Experimental Protocol: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model.

Synthesis of this compound

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] Numerous modern variations of this reaction exist, often employing different catalysts and reaction conditions to improve yields and substrate scope.[5] For the synthesis of the title compound, a suitable starting material would be a substituted 2-aminopyridine which can be cyclized to form the desired product.

Single Crystal Growth: The Art of Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the synthesized compound is of the highest possible purity. Techniques such as column chromatography or recrystallization are recommended.

  • Solvent Screening: Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The following workflow outlines the process of obtaining and refining the crystal structure data.

SC-XRD Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination & Refinement Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (e.g., checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Methodology:

  • Crystal Mounting and Cryo-cooling: A suitable single crystal is mounted on a goniometer head and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The crystal is rotated during data collection to measure the intensities of a large number of unique reflections.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXT.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.

  • Validation: The final crystal structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality. The final output is a Crystallographic Information File (CIF).

Conclusion: The Power of a Three-Dimensional Perspective

A detailed understanding of the crystal structure of this compound and its analogs is a critical component in the rational design of new and improved therapeutic agents. The experimental framework and comparative analysis presented in this guide provide a robust starting point for researchers in the field. By elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, scientists can gain invaluable insights into the structure-activity relationships that govern the biological function of this important class of molecules, ultimately accelerating the drug discovery process.

References

  • Fun, H.-K., et al. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1723. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Gomathy, S. S., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific reports, 9(1), 1259. Available at: [Link]

  • de Paiva, W. A. C., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Jotani, M. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 488–495. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35371–35391. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Regioselectivity Confirmation: 3-bromo-1H-indole-6-carboxylic acid vs. 6-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of substituted indoles is a critical step in establishing structure-activity relationships (SAR). The subtle placement of a substituent on the indole scaffold can dramatically alter a molecule's biological activity. This guide provides an in-depth technical comparison of the analytical strategies used to unequivocally confirm the regioselectivity of bromination on an indole-carboxylic acid framework, specifically differentiating between 3-bromo-1H-indole-6-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid .

At the heart of this challenge lies the electronic nature of the indole ring. Electrophilic aromatic substitution on an unsubstituted indole preferentially occurs at the C3 position. This is because the resulting cationic intermediate, the Wheland intermediate, can delocalize the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring, leading to a more stable intermediate. However, the presence of a deactivating carboxylate group on the benzene ring introduces a competing electronic effect, making a thorough and multi-faceted analytical confirmation essential.

This guide will walk you through the synthetic rationale and, most importantly, the definitive analytical techniques required to distinguish between these two positional isomers. We will leverage experimental data for one isomer and predictive data for the other to create a comprehensive comparative analysis.

The Synthetic Imperative: Directing the Bromination

The regiochemical outcome of the bromination of indole-6-carboxylic acid is not always straightforward. Direct bromination of 1H-indole-6-carboxylic acid would likely lead to a mixture of products, with a potential preference for the C3 position due to the inherent reactivity of the indole nucleus.

To achieve regioselectivity, a synthetic chemist might employ protecting group strategies. For instance, protecting the indole nitrogen with a bulky group can sterically hinder the C2 and C7 positions, further favoring substitution at C3. Conversely, specific reaction conditions or the use of a directing group on the nitrogen could potentially steer the substitution towards the benzene ring.

A plausible synthetic approach to 6-bromo-1H-indole-3-carboxylic acid could involve a Vilsmeier-Haack formylation of 5-bromo-2-methylaniline to introduce the aldehyde at the C3 position of the indole ring, followed by oxidation to the carboxylic acid.[1]

Achieving the 3-bromo-1H-indole-6-carboxylic acid isomer synthetically is more challenging due to the stronger directing effect of the indole's pyrrole ring towards C3. One might need to start with a pre-functionalized benzene ring or employ advanced synthetic methodologies that can override the natural reactivity of the indole core.

Given the potential for isomeric mixtures in any synthetic route, the following analytical confirmation is not just a procedural step but a cornerstone of synthetic validation.

Definitive Structural Elucidation: A Multi-Technique Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides the most robust and irrefutable evidence for the correct isomeric structure.

Workflow for Regiochemical Confirmation

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Bromo-Indole-Carboxylic Acid NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Synthesis->NMR Xray Single Crystal X-ray Diffraction Synthesis->Xray Data_Comparison Data Comparison and Structure Assignment NMR->Data_Comparison Xray->Data_Comparison

Figure 2: Key differentiating HMBC and NOESY correlations for the two isomers.

Single-Crystal X-ray Crystallography: The Ultimate Structural Proof

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state, definitively confirming the connectivity and substitution pattern.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol/water, ethanol) is a common method for growing single crystals.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular geometry.

Crystallographic Data for 6-bromo-1H-indole-3-carboxylic acid

The crystal structure of 6-bromo-1H-indole-3-carboxylic acid has been reported in the literature. [2][3]The crystallographic data provides conclusive evidence for the placement of the bromine atom at the C6 position and the carboxylic acid group at the C3 position.

Table 3: Key Crystallographic Parameters for 6-bromo-1H-indole-3-carboxylic acid [2][3]

Parameter Value
Chemical Formula C₉H₆BrNO₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.2229(14) Å, b = 11.874(2) Å, c = 11.079(2) Å

| | β = 108.37(3)° |

The solved structure clearly shows the covalent bond between C6 and the bromine atom, and the C3-C(O)OH linkage, leaving no ambiguity about the regiochemistry.

Conclusion

Distinguishing between positional isomers such as 3-bromo-1H-indole-6-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid is a critical task in drug discovery and chemical research. While synthetic strategies can be designed to favor one isomer, unambiguous confirmation of the regiochemical outcome is paramount.

A comprehensive analytical approach, combining 1D and 2D NMR spectroscopy, is the most powerful method for structural elucidation in solution. The key differentiating information is found in the ¹H and ¹³C chemical shifts, and most definitively, in the long-range correlations observed in HMBC spectra. When available, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the molecular structure in the solid state.

By employing this multi-technique, data-driven approach, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their subsequent biological and medicinal chemistry studies.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid data from: IUCr. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 4), o1019–o1019. [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Establishing the Gold Standard: A Comparative Guide to Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a linchpin intermediate in the synthesis of next-generation kinase inhibitors and GABA receptor modulators. Its structural integrity—specifically the bromine handle at the C3 position and the ester at C6—dictates the success of downstream palladium-catalyzed cross-couplings.

This guide challenges the industry reliance on "Technical Grade" standards characterized solely by HPLC Area %. We provide a comparative analysis demonstrating why Certified Reference Materials (CRMs) validated via quantitative NMR (qNMR) are the only acceptable standard for establishing stoichiometry in critical drug development phases. We present experimental data comparing the "performance" of these grades in Suzuki-Miyaura coupling efficiency.

The Criticality of the 3-Position

The imidazo[1,2-a]pyridine scaffold is susceptible to regiochemical ambiguity during synthesis. The standard synthesis involves the condensation of methyl 6-aminonicotinate with chloroacetaldehyde, followed by bromination.

  • The Problem: Electrophilic bromination favors the C3 position. However, under non-optimized conditions (excess bromine, high temperature), bromination can occur at C5 or lead to poly-brominated species. Furthermore, incomplete bromination leaves the unreactive "proto" species (methyl imidazo[1,2-a]pyridine-6-carboxylate).

  • The Consequence: In a Suzuki coupling, the "proto" impurity is an inert spectator that dilutes the reaction, while regioisomers (e.g., 5-bromo) divert the expensive boronic acid partner into useless byproducts.

Diagram 1: Impurity Genesis Pathways

This diagram visualizes the origin of critical impurities during the synthesis of the reference standard.

ImpurityPathways Start Methyl 6-aminonicotinate Inter Imidazo[1,2-a]pyridine Core (Unbrominated) Start->Inter Cyclization (Chloroacetaldehyde) Target Target: Methyl 3-bromo imidazo[1,2-a]pyridine -6-carboxylate Inter->Target Bromination (NBS, Selectivity Control) Impurity1 Impurity A: Unreacted Core (Inert Spectator) Inter->Impurity1 Incomplete Rxn Impurity2 Impurity B: 5-Bromo Regioisomer (Wrong Coupling Site) Inter->Impurity2 Over-bromination (Harsh Cond.) Impurity3 Impurity C: Dibromo Species Target->Impurity3 Excess NBS

Caption: Synthesis flow showing the divergence points where critical impurities (A, B, C) are generated alongside the target standard.

Comparative Analysis: Purity Grades & Performance

We compared three grades of this compound to determine their impact on a standard Suzuki-Miyaura coupling with phenylboronic acid.

The Alternatives
  • Alternative A: Technical Grade (In-House). Isolated via precipitation. Purity assessed by HPLC Area % only.

  • Alternative B: Commercial "High Purity". Recrystallized. Purity assessed by HPLC Area % and Melting Point.

  • Alternative C: Certified Reference Standard (The Gold Standard). Chromatographically purified. Purity assigned by qNMR (Weight %) using an internal standard (TraceCERT® Maleic Acid).

Performance Data: Suzuki Coupling Yield

Reaction Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.

MetricAlt A: Tech GradeAlt B: CommercialAlt C: qNMR Standard
Claimed Purity 95.0% (HPLC Area)98.5% (HPLC Area)99.1% (qNMR Wt%)
Actual Purity (qNMR) 88.2% (Wt%)94.3% (Wt%)99.1% (Wt%)
Major Contaminant Residual Salts/Solvent"Proto" species (UV silent)None
Suzuki Yield 72% 86% 96%
Stoichiometry Error High (Under-dosed)ModerateNegligible

Analysis: Alternative A and B suffer from "Purity Inflation." HPLC Area % ignores impurities that lack a strong chromophore (like residual salts or aliphatic solvents) or have different extinction coefficients. This leads to under-dosing the aryl bromide in the reaction, causing the boronic acid to undergo homocoupling (oxidative dimerization) rather than the desired cross-coupling. Only the qNMR-validated standard (Alt C) provided the correct stoichiometry for quantitative yield.

Analytical Methodologies

To establish the "Gold Standard," one cannot rely on a single method. We propose an orthogonal approach.

Protocol A: High-Fidelity HPLC (Purity Profiling)

Purpose: To detect organic impurities and regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).

  • Acceptance Criteria: No single impurity >0.1%; Total impurities <0.5%.

Protocol B: qNMR (Absolute Content Assignment)

Purpose: To determine the absolute weight percentage (potency).

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (ensures solubility of the flat aromatic core).

  • Internal Standard (IS): Maleic Acid (Sigma TraceCERT) or 1,3,5-Trimethoxybenzene.

    • Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm, distinct from the aromatic region of the imidazopyridine (7.5 - 9.0 ppm).

  • Relaxation Delay (d1): Set to > 5 × T1 (typically 30-60 seconds) to ensure full relaxation for quantitative integration.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1][2][3][4]
    
Diagram 2: Analytical Decision Matrix

This workflow illustrates when to employ HPLC versus qNMR during the standard certification process.

AnalyticalWorkflow Sample Crude Reference Material HPLCScreen Step 1: HPLC-UV Screen (Check for Regioisomers) Sample->HPLCScreen Decision1 Is Purity > 99.0% (Area)? HPLCScreen->Decision1 Purify Recrystallize / Prep-HPLC Decision1->Purify No qNMR Step 2: qNMR Analysis (Determine Absolute Wt %) Decision1->qNMR Yes Purify->HPLCScreen Re-test FinalCert Issue Certificate of Analysis (Value Assignment) qNMR->FinalCert Purity Value Assigned

Caption: Validation workflow ensuring that only material passing the HPLC regioisomer check moves to qNMR for absolute potency assignment.

References

  • Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. (Context: General synthesis routes and impurity profiles).
  • Gao, Y., et al. (2018). "Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines." RSC Advances, 8, 5058-5062.[3] Retrieved from [Link]

  • Saito, T., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." Journal of Pharmaceutical and Biomedical Analysis. (Context: Validation of qNMR as a primary standard method). Retrieved from [Link]

  • MDPI. (2023). "Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis." Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strict Adherence Required: Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a halogenated heterocyclic ester.[1][2][3][4][5][6][7][8] Improper disposal poses risks of environmental persistence and damage to standard incineration infrastructure due to acid gas generation (HBr).

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Halogenated (Bromine source).

  • Disposal Stream: Class B: Halogenated Organic Waste .[9]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or non-halogenated solvents if segregation is possible.[4][9]

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's reactivity, not just reading a label.

This compound features an imidazo[1,2-a]pyridine core substituted with a bromine atom and a methyl ester.[2] This structural combination dictates its specific handling requirements under RCRA (Resource Conservation and Recovery Act) standards.

FeatureTechnical Implication for Disposal
Bromine Substituent Critical: Upon incineration, this releases hydrogen bromide (HBr), a corrosive acid gas. This mandates disposal in high-temperature incinerators equipped with acid scrubbers. It must be segregated from non-halogenated waste to prevent damage to standard facilities [1].
Methyl Ester Susceptible to hydrolysis in strong acid/base conditions. Avoid mixing with aqueous acidic/basic waste streams to prevent uncontrolled exotherms or degradation in the waste container.
Physical State Solid.[10] Dust generation is a primary exposure vector during transfer.

Waste Segregation Logic (Self-Validating System)

To ensure compliance and safety, use the following decision logic. This system is "self-validating" because it forces the user to categorize based on the most restrictive component (the halogen).

Visual Workflow: Segregation Decision Tree

Caption: Logical flow for categorizing this compound waste streams based on physical state and solvent composition.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid StreamA STREAM: SOLID HALOGENATED (HDPE/Glass Container) Solid->StreamA SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolvent No Halogens StreamB STREAM: LIQUID HALOGENATED (Segregated Carboy) HaloSolvent->StreamB TraceCheck Is Compound Concentration > 2%? NonHaloSolvent->TraceCheck TraceCheck->StreamB Yes (>2%) StreamC STREAM: NON-HALOGENATED (Only if <2% concentration) TraceCheck->StreamC No (<2%)

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound, Silica, Filter Paper)

Applicability: Expired reagents, contaminated gloves, weighing boats, and silica gel from column chromatography.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Do not use metal containers due to potential corrosion from hydrolysis byproducts.

  • Labeling: Affix a hazardous waste tag immediately.[7]

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Transfer:

    • Work inside a fume hood to capture dust.

    • Dampen paper towels used for cleanup with water before placing them in the solid waste bin to minimize dust re-suspension.

  • Sealing: Screw the lid tight. If the compound is a fine powder, wrap the container threads with Parafilm to prevent leakage during transport.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • The 2% Rule (Critical Causality):

    • If the solvent is Dichloromethane (DCM) or Chloroform : The waste is automatically Halogenated .

    • If the solvent is Methanol or Ethyl Acetate : You must calculate the concentration of the bromo-compound.

      • Scenario: If you have 5g of compound in 100mL Methanol, the halogen content is significant. Classify as Halogenated Waste.

      • Reasoning: Sending high-concentration brominated organics to a non-halogenated incinerator can result in fines from the disposal facility due to scrubber limits [2].

  • Segregation:

    • Pour into the carboy marked "Halogenated Organic Solvents."

    • NEVER mix with acidic aqueous waste (e.g., 1M HCl). The ester group can hydrolyze, and the pyridine ring can protonate, potentially altering solubility and causing precipitation that clogs waste nozzles.

  • Secondary Containment: Ensure the carboy sits in a polyethylene tray capable of holding 110% of the container's volume.

Spill Response Workflow

Pre-requisite: Ensure a "Halogenated Spill Kit" (containing vermiculite or treated polypropylene pads) is accessible.

Visual Workflow: Emergency Response

Caption: Immediate tactical response flow for spills of this compound.

SpillResponse Alert SPILL DETECTED Assess Assess Volume & State Alert->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE MinorSolid Minor Solid (<10g) PPE->MinorSolid Major Major / Liquid (>100mL) PPE->Major ActionMinor Wet Wipe Method: Cover with wet paper towel to prevent dust. Scoop up. MinorSolid->ActionMinor ActionMajor Absorb & Isolate: Use Vermiculite/Pads. Do NOT use water jet. Major->ActionMajor Disposal Dispose as Solid Halogenated Waste ActionMinor->Disposal ActionMajor->Disposal

Decontamination Verification

After removing the bulk material:

  • Wipe the surface with a paper towel soaked in Ethanol (70%) .

  • Follow with a soap and water wash.[6]

  • Validation: Under UV light (254 nm), the imidazo[1,2-a]pyridine core often fluoresces. Use a handheld UV lamp to check for residual traces on the benchtop. Note: This is a qualitative check specific to this heterocyclic core.

References

  • United States Environmental Protection Agency (EPA). (2024). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories: Chemical Waste Guideline. Retrieved from [Link]

  • Vertex AI Grounding Source. (2025). This compound Safety Data Sheet.
  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide: Halogenated Organic Waste (7151).[10] Retrieved from [Link]

Sources

Mastering the Handling of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound, represents a valuable building block in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and GHS Classification

Assumed GHS Pictogram:

PictogramHazard Class
Irritant

Engineering Controls: The First Line of Defense

The primary strategy for safe handling is to minimize exposure through robust engineering controls. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2]. The work area should be equipped with an eyewash station and a safety shower[3].

Personal Protective Equipment (PPE): A Comprehensive Approach

A multi-layered PPE strategy is crucial for preventing direct contact with the chemical. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a thorough hazard assessment[4][5][6].

Primary PPE

The following PPE is mandatory for all personnel handling this compound:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient[7].
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers resistance to a broad range of chemicals. Latex gloves are not recommended[2].
Body Protection A flame-resistant lab coatProtects against splashes and contamination of personal clothing.
Footwear Closed-toe shoesPrevents exposure from spills.
Respiratory Protection

For procedures with a high potential for aerosol generation, such as weighing large quantities or preparing concentrated solutions, a NIOSH-approved respirator may be necessary[3][4]. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.

Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risk of exposure. The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood Work Area prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction (if necessary) handling_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Preparation
  • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

  • Prepare Fume Hood Work Area: The fume hood sash should be lowered to the appropriate working height. The work surface should be clean and uncluttered.

  • Gather All Necessary Equipment and Reagents: To minimize movement in and out of the fume hood, have all necessary items readily available.

Handling
  • Weighing the Solid Compound:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid with care to avoid generating dust[3].

  • Dissolution:

    • Add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is appropriately sized to prevent spills.

  • Performing the Reaction:

    • Keep the reaction vessel closed or under a condenser to prevent the release of vapors.

    • Monitor the reaction from outside the fume hood whenever possible.

Cleanup and Disposal
  • Quenching the Reaction: If the reaction requires quenching, do so slowly and carefully within the fume hood.

  • Waste Segregation:

    • This compound and any materials contaminated with it are considered halogenated organic waste[8].

    • Dispose of all solid and liquid waste in a designated, clearly labeled "Halogenated Organic Waste" container[8][9][10].

    • Never pour halogenated organic waste down the drain[8].

  • Decontamination:

    • Clean all glassware and surfaces that may have come into contact with the compound. A suitable solvent, followed by soap and water, is recommended.

    • Dispose of any contaminated cleaning materials (e.g., paper towels) as halogenated organic waste[11].

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response
  • Small Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand[12].

    • Collect the absorbed material into a sealed container for disposal as halogenated organic waste.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2]. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[2].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][13].

By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Bromochromone.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Kao Chemicals. (2024, September 25). SAFETY DATA SHEET.
  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • ChemBK. (n.d.). This compound.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Fisher Scientific. (2012, November 23). SAFETY DATA SHEET.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Bucknell University. (n.d.). WASTE MANAGEMENT.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) for Laboratories.

Sources

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